Product packaging for 1-Azacyclododecan-2-one, 1-methyl-(Cat. No.:CAS No. 99089-17-5)

1-Azacyclododecan-2-one, 1-methyl-

Cat. No.: B12070492
CAS No.: 99089-17-5
M. Wt: 197.32 g/mol
InChI Key: MNKVPIGFGSDHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azacyclododecan-2-one, 1-methyl- is a chemical compound with the CAS Registry Number 99089-17-5 . It is characterized by the molecular formula C12H23NO and has a molecular weight of 197.32 g/mol . The canonical SMILES representation for its structure is CN1CCCCCCCCCCC1=O . As an N-methylated macrocyclic lactam (a cyclic amide), this compound belongs to a class of molecules that are of significant interest in organic synthesis and medicinal chemistry. Macrocyclic lactams are frequently explored as key scaffolds in the development of pharmaceuticals, agrochemicals, and specialty materials due to their potential for molecular recognition and biological activity. Researchers may investigate this compound for its potential as a building block in the synthesis of more complex macrocyclic structures or as a precursor in polymer research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, commercial, medical, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO B12070492 1-Azacyclododecan-2-one, 1-methyl- CAS No. 99089-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99089-17-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-methyl-azacyclododecan-2-one

InChI

InChI=1S/C12H23NO/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3

InChI Key

MNKVPIGFGSDHSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCCCCCCC1=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Weight of N-Methyl-Laurolactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of N-methyl-laurolactam, a derivative of the industrially significant monomer laurolactam. The information herein is presented to support research, development, and quality control activities where precise molecular weight is critical.

Chemical Identity and Formula

N-methyl-laurolactam is derived from laurolactam (azacyclotridecan-2-one) through the substitution of the hydrogen atom on the amide nitrogen with a methyl group. This modification is crucial for altering the chemical and physical properties of the parent molecule.

  • Laurolactam Molecular Formula: C₁₂H₂₃NO[1][2][3]

  • N-methyl-laurolactam Molecular Formula: C₁₃H₂₅NO

The addition of a methyl group (CH₃) and the removal of a hydrogen atom from the nitrogen of laurolactam results in a net addition of CH₂ to the molecular formula.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Atomic Weights of Constituent Elements

The table below summarizes the standard atomic weights of the elements present in N-methyl-laurolactam.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )
CarbonC1312.011[4]
HydrogenH251.008[5][6]
NitrogenN114.007[7][8]
OxygenO115.999[9][10]
Molecular Weight Calculation

The molecular weight of N-methyl-laurolactam (C₁₃H₂₅NO) is calculated as follows:

  • Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen: 25 atoms × 1.008 g/mol = 25.200 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 156.143 + 25.200 + 14.007 + 15.999 = 211.349 g/mol

The calculated molecular weight of N-methyl-laurolactam is 211.35 g/mol (rounded to two decimal places).

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of N-methyl-laurolactam, starting from the identification of its molecular formula.

MolecularWeightCalculation A N-methyl-laurolactam B Molecular Formula C₁₃H₂₅NO A->B C Elemental Composition C: 13, H: 25, N: 1, O: 1 B->C E Sum of Atomic Weights (13 * 12.011) + (25 * 1.008) + (1 * 14.007) + (1 * 15.999) C->E D Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 D->E F Molecular Weight 211.349 g/mol E->F

Caption: Logical workflow for calculating the molecular weight of N-methyl-laurolactam.

References

Technical Guide: Solubility of 1-Methyl-Azacyclododecan-2-One in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-methyl-azacyclododecan-2-one, also known as N-methyl-laurolactam. A comprehensive review of available scientific literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. However, based on the physicochemical principles of N-methylated cyclic amides, a qualitative assessment of its expected solubility profile is presented. This guide also provides a detailed, standardized experimental protocol for determining the solubility of 1-methyl-azacyclododecan-2-one, which can be adapted for various organic solvents. This information is intended to guide researchers in handling this compound and in designing further studies to characterize its properties.

Introduction

1-Methyl-azacyclododecan-2-one is the N-methylated derivative of laurolactam, a macrocyclic lactam used in the synthesis of polymers like Nylon 12. The introduction of a methyl group to the amide nitrogen can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and conformational flexibility. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, polymer chemistry, and pharmaceutical sciences, where it may serve as a monomer, a building block, or a scaffold for more complex molecules.

Qualitative Solubility Profile

As of the date of this guide, no specific quantitative solubility data for 1-methyl-azacyclododecan-2-one in various organic solvents has been reported in publicly accessible literature. However, we can infer its likely solubility characteristics based on studies of similar N-methylated amides.

The N-methylation of a secondary cyclic amide, such as laurolactam, is not expected to increase its aqueous solubility. In fact, it typically leads to a pronounced increase in lipophilicity (log D)[1]. This is attributed to the replacement of a polar N-H group, capable of hydrogen bonding, with a non-polar methyl group[1]. Consequently, 1-methyl-azacyclododecan-2-one is anticipated to exhibit favorable solubility in a range of organic solvents.

Small aliphatic amines generally show significant solubility in many organic solvents[2]. While 1-methyl-azacyclododecan-2-one is a lactam, the presence of the hydrocarbon chain and the tertiary amide group suggests it will be soluble in common organic solvents, particularly those with moderate to low polarity.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility values for 1-methyl-azacyclododecan-2-one. Therefore, the following table is provided as a template for researchers to populate with experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method
e.g., Methanole.g., 25Data Not AvailableShake-Flask
e.g., Ethanole.g., 25Data Not AvailableShake-Flask
e.g., Acetonee.g., 25Data Not AvailableShake-Flask
e.g., Dichloromethanee.g., 25Data Not AvailableShake-Flask
e.g., Toluenee.g., 25Data Not AvailableShake-Flask
e.g., Cyclohexanee.g., 25Data Not AvailableShake-Flask
e.g., Dimethyl Sulfoxidee.g., 25Data Not AvailableShake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 1-methyl-azacyclododecan-2-one in an organic solvent of interest, based on the widely accepted shake-flask method[3][4][5].

4.1. Materials and Equipment

  • 1-Methyl-azacyclododecan-2-one (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-methyl-azacyclododecan-2-one to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 1-methyl-azacyclododecan-2-one.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Data Reporting:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

    • Report the mean solubility value and the standard deviation from replicate experiments.

    • Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Orbital Shaker at Constant Temperature) A->B C Phase Separation (Sedimentation or Centrifugation) B->C D Sample Collection and Filtration (Supernatant) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Calculation and Reporting F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

The Discovery and Evolution of Methylated Macrocyclic Lactams: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and therapeutic application of methylated macrocyclic lactams, offering insights for researchers, scientists, and drug development professionals.

Methylated macrocyclic lactams represent a pivotal class of natural products that have revolutionized medicine, particularly in the fields of immunosuppression and oncology. Their complex structures and potent biological activities have made them both a challenge and a source of inspiration for synthetic chemists and drug developers. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of these remarkable compounds, with a focus on the two most prominent examples: tacrolimus (FK506) and rapamycin (sirolimus).

A Journey of Discovery: From Soil Microbes to Potent Therapeutics

The story of methylated macrocyclic lactams is a testament to the power of natural product screening. The discovery of these compounds originated from the systematic investigation of microbial fermentation broths.

Tacrolimus (FK506): In 1984, a team at Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan isolated a novel 23-membered macrolide, which they named FK506, from the fermentation broth of the soil bacterium Streptomyces tsukubaensis.[1] Their screening program was designed to identify compounds that could inhibit the mixed lymphocyte reaction (MLR), a key in vitro assay for immunosuppressive activity.[1] FK506 demonstrated immunosuppressive activity that was significantly more potent than the then-standard, cyclosporine.[1] This discovery paved the way for its development as a cornerstone therapy in organ transplantation to prevent rejection.[1]

Rapamycin (Sirolimus): The journey of rapamycin began earlier, in the 1970s, when it was isolated from a soil sample from Easter Island (Rapa Nui) by researchers at Wyeth (now part of Pfizer).[2] The producing organism was identified as the bacterium Streptomyces hygroscopicus.[2] Initially investigated for its antifungal properties, the potent immunosuppressive and antiproliferative effects of rapamycin soon became the focus of intense research.[3]

These discoveries underscored the vast potential of microbial secondary metabolites as a source of structurally diverse and biologically active compounds.

The Art of Synthesis: Constructing Complexity

The intricate architectures of methylated macrocyclic lactams, characterized by multiple stereocenters, a large lactam ring, and various functional groups including methylations, have presented formidable challenges to synthetic chemists. The total synthesis of these molecules is a landmark achievement in organic chemistry.

Total Synthesis of Rapamycin

The first total synthesis of rapamycin was accomplished by K.C. Nicolaou and his group. Their retrosynthetic analysis involved disconnecting the triene system via a Stille palladium-catalyzed coupling.[2] Other notable total syntheses have been reported by the research groups of Schreiber, Danishefsky, Smith, and Ley, each employing unique strategies for macrocyclization and stereocontrol.[2] For instance, Schreiber's approach utilized a Mukaiyama aldol macrocyclization, while Danishefsky's synthesis featured a titanium-mediated aldol macrocyclization.[2] Ley's more recent synthesis employed a transannular catechol-templated Dieckmann-like reaction for the crucial macrocycle formation.[2]

Biosynthesis of Methylated Macrocyclic Lactams

Nature's synthetic strategy for these complex molecules involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. In the case of rapamycin, the core structure is assembled by a type I PKS and an NRPS.[4] The linear polyketide is built up by three multienzymes (RapA, RapB, and RapC) containing 14 modules.[4] Subsequent modifications, including O-methylation at specific positions (C39, C16, and C27) by SAM-dependent O-methyltransferases (RapI, RapM, and RapQ), are crucial for its biological activity.[4]

The biosynthesis of tacrolimus also involves a PKS/NRPS system, with the final structure being tailored by a series of enzymes that introduce the characteristic functional groups, including the critical methyl groups.[5]

Biological Activity and Therapeutic Applications

The potent and specific biological activities of tacrolimus and rapamycin have led to their widespread clinical use.

Tacrolimus is a powerful immunosuppressant primarily used to prevent the rejection of transplanted organs, such as kidneys, liver, and heart. It is also used topically to treat atopic dermatitis (eczema).[6]

Rapamycin (Sirolimus) and its analogs (rapalogs) like everolimus are used as immunosuppressants and also as anticancer agents.[3][4] They are utilized in coatings for coronary stents to prevent restenosis and are approved for the treatment of certain cancers, including renal cell carcinoma.[4]

Quantitative Biological Data

The following tables summarize key quantitative data for tacrolimus and everolimus, a clinically important rapamycin analog.

CompoundTargetAssayIC50 / EC50 / CminReference
Tacrolimus CalcineurinIn vitro phosphatase assay~0.5 - 2 nM[7]
T-cell proliferationMixed Lymphocyte Reaction~0.1 - 1 nM[1]
Clinical Trough Levels (renal transplant)Whole blood5 - 15 ng/mL[8]
Everolimus mTORC1In vitro kinase assay~1 - 5 nM[9]
Cell proliferation (various cancer cell lines)MTT assayLow nM range[9]
Clinical Trough Levels (renal transplant, with reduced tacrolimus)Whole blood3 - 8 ng/mL[10]

Delving into the Mechanism of Action: Signaling Pathways

The distinct therapeutic effects of tacrolimus and rapamycin stem from their ability to modulate specific intracellular signaling pathways.

Tacrolimus: Inhibition of the Calcineurin Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[6][7]

  • Binding to FKBP12: Tacrolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[7]

  • Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[7]

  • NFAT Inhibition: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[6]

  • Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7]

  • Immunosuppression: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.[11]

Tacrolimus_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Tacrolimus Signaling Pathway

Rapamycin: Targeting the mTOR Signaling Cascade

Rapamycin and its analogs target the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[3][12]

  • Binding to FKBP12: Similar to tacrolimus, rapamycin first forms a complex with FKBP12.[13]

  • Inhibition of mTORC1: The rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[12]

  • Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3]

  • Cell Cycle Arrest and Anti-proliferative Effects: This results in the inhibition of protein synthesis and arrests the cell cycle in the G1 phase, leading to its antiproliferative and immunosuppressive effects.[3]

Rapamycin_Pathway cluster_cell Cell cluster_drug Drug Action Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth fourEBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 inhibits

Rapamycin Signaling Pathway

Experimental Protocols and Workflows

The study of methylated macrocyclic lactams involves a multi-step process from synthesis to biological evaluation.

General Experimental Workflow

Experimental_Workflow A Synthesis & Purification (e.g., Total Synthesis, Semi-synthesis) B Structural Characterization (NMR, MS, X-ray Crystallography) A->B C In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) B->C D Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) C->D E In Vivo Studies (e.g., Animal Models of Disease) D->E F Pharmacokinetic & Toxicological Evaluation E->F

General Experimental Workflow

Representative Experimental Protocol: Total Synthesis of Rapamycin (Nicolaou's Approach - Key Steps)

The following provides a conceptual outline of key steps in the total synthesis of rapamycin as reported by Nicolaou et al. For detailed procedures, please refer to the original publication.

  • Synthesis of Key Fragments: The synthesis commences with the preparation of two key fragments: a bis(vinyl iodide) and a distannylethene. These fragments are synthesized through multi-step sequences involving asymmetric reactions to establish the correct stereochemistry.

  • Stille Coupling: The two fragments are coupled using a palladium(0) catalyst in a Stille cross-coupling reaction to form the linear triene precursor.

  • Macrocyclization: The linear precursor undergoes a macrolactamization reaction to form the 31-membered ring. This is a critical and often low-yielding step that requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Final Deprotection and Functional Group Manipulation: The final steps involve the removal of protecting groups and any necessary functional group interconversions to yield the final rapamycin molecule.

Representative Experimental Protocol: In Vitro Calcineurin Phosphatase Assay (for Tacrolimus)
  • Reagents and Buffers: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂, 1 mg/mL BSA), recombinant human calcineurin, calmodulin, FKBP12, and a phosphopeptide substrate (e.g., RII phosphopeptide).

  • Compound Preparation: Prepare serial dilutions of tacrolimus in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, calcineurin, calmodulin, and FKBP12.

    • Add the diluted tacrolimus or DMSO (vehicle control).

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction and measure the amount of free phosphate released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of tacrolimus and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The discovery of methylated macrocyclic lactams has had a profound impact on medicine. Ongoing research continues to explore the vast chemical space of macrocycles for new therapeutic agents. Advances in synthetic methodologies, biosynthetic engineering, and our understanding of the molecular targets of these compounds will undoubtedly lead to the development of next-generation macrocyclic drugs with improved efficacy and safety profiles. The legacy of these natural products serves as a powerful reminder of the importance of exploring the chemical diversity of the natural world in the quest for new medicines.

References

Prospective Biological Activity of 1-methyl-1-azacyclododecan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the potential biological activities of the novel compound 1-methyl-1-azacyclododecan-2-one. In the absence of direct experimental data, this paper synthesizes information from structurally analogous compounds, including the parent macrocycle laurolactam and various N-methylated lactam derivatives, to hypothesize potential pharmacological applications. Drawing parallels from existing research, we propose that 1-methyl-1-azacyclododecan-2-one may exhibit activity as a calcium channel blocker and potentially as an anticancer agent. This whitepaper provides a theoretical framework and detailed, prospective experimental protocols to guide future research into the biological evaluation of this compound. All discussions of potential activities are speculative and intended to serve as a foundation for further investigation.

Introduction

1-methyl-1-azacyclododecan-2-one is a derivative of azacyclododecan-2-one, a 12-membered macrocyclic lactam. While its parent compound and the closely related 13-membered lactam, laurolactam, are known primarily as industrial monomers, the lactam scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The introduction of an N-methyl group can significantly alter the conformational properties and, consequently, the biological activity of macrocycles, making 1-methyl-1-azacyclododecan-2-one a compound of interest for pharmacological screening.[2] This document will explore its potential biological activities based on the known properties of related compounds.

Analysis of Structurally Analogous Compounds

Direct biological studies on 1-methyl-1-azacyclododecan-2-one are not currently available in the public domain. Therefore, we turn to its structural relatives to infer potential activities.

Laurolactam (Azacyclotridecan-2-one)

Laurolactam, the 13-membered ring analog of the parent lactam of our target compound, is a well-studied molecule. Primarily used in the synthesis of Nylon-12, its potential in medicinal chemistry is also recognized.[3] It has been investigated as a scaffold for creating more rigid and potentially bioactive bicyclic lactam structures.[1] Notably, a patent exists for the use of laurolactam in the synthesis of MDL-12330A, a compound purported to act as a calcium channel blocker.

N-Methylated Lactam Derivatives

N-methylation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Studies on N-methylated beta-lactams have shown that this modification can lead to potent and selective biological activities, including the induction of apoptosis in human cancer cells.[4] Furthermore, N-thiolated β-lactams have demonstrated bacteriostatic effects through a mechanism distinct from traditional β-lactam antibiotics.[5] The addition of a methyl group to the lactam nitrogen can influence the molecule's conformation, which in turn can dramatically impact its binding affinity for biological targets such as proteins.[2]

Macrocyclic Lactams in Drug Discovery

Macrocyclic lactams as a class are known for their diverse and potent biological activities.[6] These activities span a wide range, including antifungal, antimicrobial, antiprotozoal, and antitumor effects.[6] The conformational restriction imposed by the macrocyclic structure can enhance potency and selectivity for specific biological targets.[1]

Hypothesized Biological Activities of 1-methyl-1-azacyclododecan-2-one

Based on the evidence from structurally related compounds, we hypothesize two primary potential biological activities for 1-methyl-1-azacyclododecan-2-one:

  • Calcium Channel Blockade: Given the documented use of its parent analog, laurolactam, in the synthesis of a calcium channel blocker, it is plausible that 1-methyl-1-azacyclododecan-2-one could interact with L-type calcium channels.[7] N-methylation may influence the potency and selectivity of this interaction.

  • Anticancer Activity: The lactam moiety is present in numerous anticancer agents. Studies on N-methylated beta-lactams have shown their ability to induce apoptosis in cancer cell lines.[4] It is therefore conceivable that 1-methyl-1-azacyclododecan-2-one could exhibit cytotoxic or pro-apoptotic effects on cancer cells.

Proposed Experimental Protocols

To investigate the hypothesized biological activities, the following detailed experimental protocols are proposed.

Evaluation of Anticancer Activity

A tiered approach is recommended, starting with in vitro cytotoxicity screening, followed by mechanistic studies if promising activity is observed.

4.1.1. In Vitro Cytotoxicity Screening

  • Objective: To determine the concentration-dependent cytotoxic effect of 1-methyl-1-azacyclododecan-2-one on a panel of human cancer cell lines.

  • Cell Lines: A representative panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast adenocarcinoma)

    • A549 (lung carcinoma)

    • HeLa (cervical cancer)

    • A non-cancerous cell line, such as HEK293, should be included to assess selectivity.

  • Methodology (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing increasing concentrations of 1-methyl-1-azacyclododecan-2-one (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compound for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4.1.2. Apoptosis Induction Assay (Caspase-3 Activity)

  • Objective: To determine if the cytotoxic effects observed are due to the induction of apoptosis.

  • Methodology:

    • Cells are treated with 1-methyl-1-azacyclododecan-2-one at its IC50 concentration for 24 hours.

    • After treatment, cells are lysed, and the protein concentration of the lysate is determined.

    • A commercially available colorimetric or fluorometric caspase-3 assay kit is used according to the manufacturer's instructions.

    • The assay measures the cleavage of a caspase-3 specific substrate.

    • The results are expressed as the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Evaluation of Calcium Channel Blocking Activity

4.2.1. In Vitro Calcium Influx Assay

  • Objective: To measure the effect of 1-methyl-1-azacyclododecan-2-one on calcium influx in a relevant cell line.

  • Cell Line: A cell line expressing L-type calcium channels, such as the rat vascular smooth muscle cell line A7r5, is suitable.

  • Methodology (Fluorescent Calcium Imaging):

    • A7r5 cells are seeded on glass-bottom dishes and cultured to 80-90% confluency.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

    • After loading, the cells are washed with a physiological salt solution.

    • The cells are then pre-incubated with various concentrations of 1-methyl-1-azacyclododecan-2-one or a known calcium channel blocker (e.g., verapamil) as a positive control for 15-30 minutes.

    • Baseline fluorescence is recorded.

    • Depolarization is induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to open the voltage-gated calcium channels.

    • The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

    • The inhibitory effect of the compound is quantified by comparing the peak fluorescence in treated cells to that in untreated control cells.

Data Presentation

As there is no direct experimental data for 1-methyl-1-azacyclododecan-2-one, the following tables present data for analogous compounds to provide a comparative context for potential future findings.

Table 1: Cytotoxic Activity of N-methylthiolated β-Lactams against Human Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
N-methylthiolated β-lactam 18 Breast (MCF-7) ~5 [4]

| N-methylthiolated β-lactam 18 | Leukemia (HL-60) | ~2.5 |[4] |

Table 2: Calcium Channel Blocking Activity of Structurally Diverse Compounds

Compound Assay System IC50 (µM) Reference
Verapamil Rabbit Aortic Strips 0.1-1 [8]
Nifedipine Rabbit Aortic Strips <0.1 [8]

| Amlodipine | L-type Ca2+ channel | 2.4 |[9] |

Visualizations: Proposed Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and a hypothetical signaling pathway for the potential calcium channel blocking activity of 1-methyl-1-azacyclododecan-2-one.

experimental_workflow_anticancer cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Studies start Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) assay MTT Cytotoxicity Assay start->assay ic50 Determine IC50 Value assay->ic50 apoptosis Caspase-3 Activity Assay ic50->apoptosis If IC50 is promising conclusion Evaluate Pro-apoptotic Potential apoptosis->conclusion

Caption: Proposed experimental workflow for evaluating the anticancer activity of 1-methyl-1-azacyclododecan-2-one.

experimental_workflow_calcium_channel cluster_calcium Calcium Influx Assay Workflow cell_prep Culture A7r5 cells dye_loading Load with Fura-2 AM cell_prep->dye_loading incubation Incubate with Compound dye_loading->incubation stimulation Stimulate with KCl incubation->stimulation measurement Measure Fluorescence Change stimulation->measurement analysis Quantify Inhibition measurement->analysis

Caption: Proposed workflow for the in vitro calcium influx assay.

calcium_channel_pathway cluster_membrane Cell Membrane channel L-type Ca2+ Channel ca_influx Ca2+ Influx channel->ca_influx compound 1-methyl-1-azacyclododecan-2-one compound->channel blocks depolarization Membrane Depolarization depolarization->channel opens contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Hypothetical signaling pathway for the calcium channel blocking activity.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of 1-methyl-1-azacyclododecan-2-one, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential calcium channel blocker and anticancer agent. The proposed experimental protocols offer a clear path forward for the initial pharmacological characterization of this novel compound. Future research should focus on the synthesis and purification of 1-methyl-1-azacyclododecan-2-one, followed by the systematic execution of the described in vitro assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The exploration of this and other N-alkylated macrocyclic lactams could open new avenues in the development of novel therapeutics.

References

An In-depth Technical Guide to the Structural Analogs of 1-methyl-1-azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of structural analogs of 1-methyl-1-azacyclododecan-2-one. Due to a notable absence of published research on the biological activities of this specific compound and its close N-alkylated macrocyclic lactam analogs, this document focuses primarily on detailed synthetic methodologies. It aims to serve as a foundational resource for researchers interested in exploring this chemical space. The guide outlines established methods for the synthesis of the parent lactam, laurolactam, and proposes detailed protocols for its N-methylation and the generation of other structural analogs. While experimental biological data is not available, this guide discusses the potential implications of N-alkylation on physicochemical and pharmacological properties, drawing parallels from related compound classes to suggest future research directions. All quantitative data for the parent compounds are summarized, and logical workflows for synthesis and potential screening are visualized.

Introduction

Macrocyclic lactams are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their constrained yet flexible structures allow for specific interactions with biological targets. While extensive research has been conducted on various lactam-containing molecules, including the widely known β-lactams, large-ring N-alkylated lactams such as 1-methyl-1-azacyclododecan-2-one remain a largely unexplored area of chemical space.

This guide focuses on 1-methyl-1-azacyclododecan-2-one, a derivative of the 12-membered lactam, and its potential structural analogs. The parent compound, 1-azacyclododecan-2-one, is a known chemical entity, though less studied than its 13-membered homolog, laurolactam (azacyclotridecan-2-one). The introduction of a methyl group on the nitrogen atom can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and conformational flexibility, which in turn can dramatically impact its biological activity.

Currently, the scientific literature lacks substantial data on the biological effects of 1-methyl-1-azacyclododecan-2-one and its direct analogs. This guide, therefore, aims to bridge this gap by providing a detailed roadmap for the synthesis of these compounds, thereby enabling further investigation into their potential as therapeutic agents or biological probes.

Physicochemical Properties of Parent Lactams

To understand the starting points for analog synthesis, the physicochemical properties of the parent lactams, 1-azacyclododecan-2-one and laurolactam, are presented below. These values are crucial for predicting the properties of their N-methylated derivatives.

Property1-Azacyclododecan-2-oneLaurolactam (Azacyclotridecan-2-one)Data Source
CAS Number 1202-71-7947-04-6PubChem[1][2]
Molecular Formula C₁₁H₂₁NOC₁₂H₂₃NOPubChem[1][2]
Molecular Weight 183.29 g/mol 197.32 g/mol PubChem[1][2]
Melting Point Not available152.5 °CWikipedia[3]
Boiling Point Not available314.9 °CWikipedia[3]
Water Solubility Not available0.03 wt%Wikipedia[3]
LogP (Predicted) 2.32.8PubChem[1][2]

Synthesis of 1-methyl-1-azacyclododecan-2-one and its Analogs

The synthesis of 1-methyl-1-azacyclododecan-2-one can be approached by two main routes: the direct N-methylation of the parent lactam or the cyclization of a pre-methylated amino acid precursor. The former is generally more straightforward and is detailed below.

Synthesis of the Parent Lactam: 1-Azacyclododecan-2-one

The synthesis of the 12-membered lactam ring is a critical first step. A common method for the synthesis of large-ring lactams is the Beckmann rearrangement of the corresponding cyclic ketone oxime.

Experimental Protocol: Beckmann Rearrangement for 1-Azacyclododecan-2-one Synthesis

  • Oxime Formation:

    • Dissolve cyclododecanone in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the cyclododecanone oxime by filtration. Recrystallize from a suitable solvent if necessary.

  • Beckmann Rearrangement:

    • Treat the cyclododecanone oxime with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) or other rearrangement catalysts.

    • Heat the mixture to induce the rearrangement. The reaction temperature and time will depend on the chosen catalyst.

    • After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base.

    • Extract the product, 1-azacyclododecan-2-one, with an organic solvent.

    • Purify the product by distillation or recrystallization.

N-Methylation of 1-Azacyclododecan-2-one

The introduction of the methyl group onto the lactam nitrogen can be achieved through various N-alkylation methods. A particularly efficient and environmentally friendly approach is the use of microwave-assisted synthesis under phase-transfer catalysis (PTC) conditions.

Experimental Protocol: Microwave-Assisted N-Methylation

  • Reactant Preparation:

    • In a microwave-safe reaction vessel, combine 1-azacyclododecan-2-one, a 50% excess of methyl iodide (or another methylating agent like dimethyl sulfate), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

    • Add a solid base, such as a mixture of potassium carbonate and potassium hydroxide.

  • Microwave Irradiation:

    • Place the sealed vessel in a microwave reactor.

    • Irradiate the mixture at a controlled temperature and power for a short duration (typically a few minutes). The optimal conditions should be determined empirically.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting 1-methyl-1-azacyclododecan-2-one by column chromatography or distillation.

Synthesis of Other Structural Analogs

The synthetic strategies outlined above can be adapted to generate a library of structural analogs by:

  • Varying the N-alkyl group: Instead of methyl iodide, other alkyl halides (e.g., ethyl bromide, benzyl chloride) can be used in the N-alkylation step to introduce different substituents on the nitrogen atom.

  • Modifying the lactam ring size: Starting with different cyclic ketones (e.g., cycloundecanone, cyclotetradecanone) will yield analogs with varying ring sizes.

  • Introducing substituents on the carbon backbone: While more synthetically challenging, functional groups can be introduced on the carbon ring of the starting cycloalkanone before the Beckmann rearrangement.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

Synthesis_of_Parent_Lactam Cyclododecanone Cyclododecanone Oxime Cyclododecanone Oxime Cyclododecanone->Oxime Hydroxylamine Lactam 1-Azacyclododecan-2-one Oxime->Lactam Beckmann Rearrangement

Caption: Synthesis of 1-Azacyclododecan-2-one.

N_Methylation_Workflow Lactam 1-Azacyclododecan-2-one Reaction_Mix Reaction Mixture (Lactam, MeI, PTC, Base) Lactam->Reaction_Mix Irradiation Microwave Irradiation Reaction_Mix->Irradiation Crude_Product Crude Product Irradiation->Crude_Product Purified_Product 1-Methyl-1-azacyclododecan-2-one Crude_Product->Purified_Product Purification

Caption: N-Methylation Workflow.

Prospective Biological Activities and Future Directions

As previously stated, there is a significant lack of published data on the biological activity of 1-methyl-1-azacyclododecan-2-one and its analogs. However, based on the known activities of other lactam-containing molecules and the predictable effects of N-methylation, we can speculate on potential areas for future investigation.

Potential Areas of Biological Investigation:

  • Antimicrobial Activity: Many natural and synthetic lactams exhibit antimicrobial properties. The introduction of a lipophilic N-methyl group could enhance membrane permeability and potentially lead to activity against various bacterial or fungal strains.

  • Anticancer Activity: The cytotoxicity of various lactam derivatives against cancer cell lines has been reported. The conformational changes induced by N-methylation could lead to novel interactions with cancer-related protein targets.

  • Enzyme Inhibition: The lactam ring can act as a scaffold for designing enzyme inhibitors. The N-methyl group can influence the binding affinity and selectivity for specific enzymes.

  • Central Nervous System (CNS) Activity: The increased lipophilicity resulting from N-methylation might facilitate crossing the blood-brain barrier, opening up the possibility for CNS-related activities.

Proposed Workflow for Biological Screening:

Biological_Screening_Workflow Compound_Library Synthesized Analog Library Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Target ID) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: Biological Screening Workflow.

Conclusion

1-methyl-1-azacyclododecan-2-one and its structural analogs represent a promising yet underexplored class of compounds. This technical guide provides a solid foundation for their chemical synthesis, offering detailed protocols and logical workflows. The profound lack of biological data highlights a significant opportunity for novel discoveries. By following the synthetic routes and a systematic screening approach as outlined, researchers can begin to unravel the pharmacological potential of these intriguing macrocyclic lactams. The data and methodologies presented herein are intended to catalyze further research and development in this nascent area of medicinal chemistry.

References

A Technical Guide to 1-methyl-1-azacyclododecan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-methyl-1-azacyclododecan-2-one, also known as N-methyl laurolactam, is a derivative of the more common industrial chemical laurolactam (1-azacyclododecan-2-one). The introduction of a methyl group on the nitrogen atom of the lactam ring can significantly alter the physicochemical properties and biological activity of the parent molecule. This modification can lead to increased membrane permeability, enhanced metabolic stability, and altered binding affinity to biological targets, making it a compound of interest for researchers in drug discovery and development. This technical guide provides an overview of the commercial availability, synthesis, and potential applications of 1-methyl-1-azacyclododecan-2-one, based on available data and analogous N-methylated lactam structures.

Commercial Suppliers

While not as widely available as its unmethylated counterpart, 1-methyl-1-azacyclododecan-2-one can be sourced from specialized chemical suppliers. Researchers interested in procuring this compound should inquire with the following vendor for availability and detailed specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
BOC Sciences1-Azacyclododecan-2-one, 1-methyl-99089-17-5C₁₂H₂₃NO197.32 g/mol Inquire for pricing and availability.

Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Appearance Colorless to pale yellow liquid or low-melting solidDisruption of the crystal lattice of the solid parent lactam.
Melting Point Lower than laurolactam (151 °C)Absence of N-H hydrogen bonding.
Boiling Point Expected to be slightly lower than or similar to laurolactamIncreased volatility due to lack of hydrogen bonding, but slightly higher molecular weight.
Solubility Higher solubility in nonpolar organic solvents (e.g., hexane, toluene) and lower solubility in polar protic solvents (e.g., water) compared to laurolactam.The methyl group increases lipophilicity and removes a hydrogen bond donor site.
pKa Not applicable (no acidic proton on the nitrogen)The amide proton is replaced by a methyl group.

Experimental Protocols: Synthesis of 1-methyl-1-azacyclododecan-2-one

The synthesis of 1-methyl-1-azacyclododecan-2-one is most commonly achieved through the N-methylation of its precursor, 1-azacyclododecan-2-one (laurolactam). Several methods for the N-methylation of amides and lactams have been reported in the scientific literature. Below is a general experimental protocol based on these methods.

General Protocol for N-methylation of Laurolactam:

Materials:

  • 1-azacyclododecan-2-one (laurolactam)

  • A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃))

  • A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or toluene)

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) or water)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-azacyclododecan-2-one in the chosen anhydrous aprotic solvent in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., 1.1 equivalents of NaH) to the solution with stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.

  • Slowly add the methylating agent (e.g., 1.2 equivalents of methyl iodide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-methyl-1-azacyclododecan-2-one.

Note: The choice of base, solvent, and methylating agent, as well as the reaction temperature and time, may need to be optimized for the best yield and purity.

Potential Applications and Biological Relevance

While specific biological activities of 1-methyl-1-azacyclododecan-2-one have not been extensively reported, the N-methylation of lactams is a known strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

  • Increased Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.

  • Enhanced Metabolic Stability: The N-H bond of a lactam can be a site for metabolic degradation. Replacing the hydrogen with a methyl group can block this metabolic pathway, thereby increasing the in vivo half-life of the compound.

  • Altered Receptor Binding: The presence and orientation of the N-methyl group can influence the binding affinity and selectivity of a molecule for its biological target. This can be due to steric effects or the removal of a hydrogen bond donor capability.

  • Precursor for Further Synthesis: 1-methyl-1-azacyclododecan-2-one can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

N-methylated lactams have been investigated for various biological activities, including as antibacterial and anticancer agents. The specific effects of 1-methyl-1-azacyclododecan-2-one would require dedicated screening and pharmacological studies.

Visualizations

The following diagrams illustrate the synthetic workflow for 1-methyl-1-azacyclododecan-2-one and a general workflow for its subsequent biological screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product laurolactam 1-Azacyclododecan-2-one (Laurolactam) reaction_vessel Reaction Vessel (Inert Atmosphere, 0°C to RT) laurolactam->reaction_vessel base Base (e.g., NaH) base->reaction_vessel methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->reaction_vessel solvent Anhydrous Solvent (e.g., THF) solvent->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification final_product 1-methyl-1-azacyclododecan-2-one purification->final_product

Caption: Synthetic workflow for 1-methyl-1-azacyclododecan-2-one.

Biological_Screening_Workflow start Synthesized Compound (1-methyl-1-azacyclododecan-2-one) in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->start Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azacyclododecan-2-one, 1-methyl- from Laurolactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Azacyclododecan-2-one, 1-methyl- (also known as N-methyl-laurolactam) from its precursor, laurolactam (Azacyclotridecan-2-one). The primary method detailed is the N-methylation of the lactam amide bond, a crucial transformation for modifying the physicochemical properties of the molecule, which can be of significant interest in medicinal chemistry and materials science. This protocol describes a common and effective method utilizing sodium hydride for deprotonation followed by quenching with methyl iodide.

Introduction

Laurolactam, a 12-carbon macrocyclic lactam, is a key monomer in the production of Nylon-12 and other polyamides.[1][2][3][4][5][6] Its chemical structure also presents a versatile scaffold for synthetic modifications. The N-methylation of laurolactam to yield 1-Azacyclododecan-2-one, 1-methyl-, alters its polarity, solubility, and hydrogen bonding capabilities. Such modifications are pivotal in drug development for enhancing membrane permeability and metabolic stability of peptide-based structures.[7][8] The synthesis protocol provided herein is a standard and reliable method for achieving this transformation.

Reaction Scheme

The synthesis of 1-Azacyclododecan-2-one, 1-methyl- from laurolactam is typically achieved through a nucleophilic substitution reaction. The lactam nitrogen is first deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This anionic intermediate then acts as a nucleophile, attacking a methylating agent, commonly methyl iodide (CH₃I), to yield the desired N-methylated product.

Diagram of the synthesis of 1-Azacyclododecan-2-one, 1-methyl- from laurolactam.

Synthesis_Reaction Synthesis of 1-Azacyclododecan-2-one, 1-methyl- laurolactam Laurolactam deprotonation Deprotonation laurolactam->deprotonation anion Lactam Anion deprotonation->anion methylation Methylation anion->methylation product 1-Azacyclododecan-2-one, 1-methyl- methylation->product NaH Sodium Hydride (NaH) NaH->deprotonation MeI Methyl Iodide (CH3I) MeI->methylation THF THF (solvent) THF->deprotonation THF->methylation Synthesis_Workflow Experimental Workflow start Start setup Assemble and Dry Glassware under N2 start->setup dissolve Dissolve Laurolactam in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add_NaH Add Sodium Hydride (Portion-wise) cool->add_NaH stir1 Stir at 0 °C for 1h add_NaH->stir1 add_MeI Add Methyl Iodide (Dropwise) stir1->add_MeI warm Warm to Room Temperature add_MeI->warm stir2 Stir for 12-18h warm->stir2 quench Quench with Saturated NH4Cl stir2->quench extract Extract with Et2O or EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Methylation of Macrocyclic Lactams: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the methylation of macrocyclic lactams, a critical modification in drug discovery and development. N-methylation of the amide bonds within these macrocycles can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and oral bioavailability. These modifications can also fine-tune the binding affinity and selectivity for their biological targets. This guide covers both chemical and enzymatic methylation strategies, methods for purification and characterization, and the biological context of these modifications.

Introduction to Macrocyclic Lactam Methylation

Macrocyclic lactams, such as the renowned immunosuppressants rapamycin and tacrolimus, represent a class of natural and synthetic compounds with potent biological activities. The methylation of the lactam nitrogen or other nucleophilic sites within the macrocycle can have profound effects on their bioactivity and pharmacokinetic profiles. For instance, N-methylation can disrupt hydrogen bonding networks, leading to conformational changes that may favor a bioactive conformation or improve passive diffusion across cellular membranes.

Signaling Pathways Modulated by Methylated Macrocyclic Lactams

A primary example of a signaling pathway modulated by a macrocyclic lactam is the mTOR (mechanistic Target of Rapamycin) pathway . Rapamycin, in complex with FKBP12, inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism. Methylation of rapamycin can alter its binding affinity for FKBP12 and mTOR, thereby modulating its immunosuppressive and anti-proliferative effects.

Beyond mTOR, other signaling pathways can be targeted by macrocyclic lactams. For instance, non-immunosuppressive analogs of these compounds are being explored for their effects on pathways involved in neurodegeneration and cancer, such as the Keap1-Nrf2-ARE pathway , which is crucial for cellular defense against oxidative stress.[1]

Below are graphical representations of the mTOR signaling pathway and a generalized experimental workflow for the synthesis and evaluation of methylated macrocyclic lactams.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibition

Caption: The mTOR Signaling Pathway.

Experimental_Workflow Start Macrocyclic Lactam Starting Material Methylation Methylation Reaction (Chemical or Enzymatic) Start->Methylation Workup Reaction Work-up and Extraction Methylation->Workup Purification Purification (e.g., HPLC, Flash Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Cell-based assays) Characterization->Bioassay Data_Analysis Data Analysis and Structure-Activity Relationship Bioassay->Data_Analysis

Caption: Experimental Workflow for Methylation.

Experimental Protocols

This section provides detailed protocols for the chemical and enzymatic methylation of macrocyclic lactams.

Chemical N-Methylation Protocols

3.1.1. Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This method is a widely used procedure for the N-methylation of amides and lactams. The strong base, sodium hydride, deprotonates the amide nitrogen, which then acts as a nucleophile to attack the methyl iodide.[1][2]

Materials:

  • Macrocyclic lactam

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the macrocyclic lactam (1 equivalent) in anhydrous THF (concentration typically 0.05-0.1 M) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2-3 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution will be observed.

  • Add methyl iodide (3-5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

3.1.2. Protocol 2: N-Methylation using Potassium Carbonate and Dimethyl Sulfate

This method employs a milder base, potassium carbonate, and a different methylating agent, dimethyl sulfate. It is often used for substrates that may be sensitive to the harsh conditions of sodium hydride.[3][4]

Materials:

  • Macrocyclic lactam

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl sulfate (DMS)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the macrocyclic lactam (1 equivalent) in anhydrous DMF or acetone (concentration typically 0.1-0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (3-5 equivalents).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add dimethyl sulfate (2-4 equivalents) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 40-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Dilute the filtrate with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Enzymatic Methylation Protocol

Enzymatic methylation offers high regioselectivity and milder reaction conditions compared to chemical methods. Methyltransferases, using S-adenosyl-L-methionine (SAM) as a methyl donor, can be employed. This protocol is a general guideline and may require optimization for specific macrocyclic lactams and methyltransferases.[5][6]

Materials:

  • Macrocyclic lactam

  • Methyltransferase enzyme (e.g., from Streptomyces species)

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 7.5-8.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a reaction mixture containing the macrocyclic lactam (substrate, typically in the µM to mM range) in Tris-HCl buffer.

  • Add MgCl₂ (1-5 mM) and DTT (1-2 mM) to the reaction mixture.

  • Initiate the reaction by adding the methyltransferase enzyme to a final concentration of 1-10 µM.

  • Add SAM (1.5-3 equivalents relative to the substrate).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 2-24 hours. Monitor the reaction by LC-MS.

  • Quench the reaction by adding an equal volume of cold ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.

  • Re-dissolve the crude product in a suitable solvent for purification by preparative HPLC.

Data Presentation: Quantitative Analysis of Methylation Reactions

The efficiency of methylation reactions can be evaluated based on yield and regioselectivity. The following tables summarize representative data from the literature for the methylation of amides and related compounds, which can serve as a reference for macrocyclic lactam methylation.

Table 1: Chemical N-Methylation of Amides - Representative Yields

Methylating AgentBaseSolventSubstrateProduct Yield (%)Reference
Methyl IodideNaHTHFN-Boc-amino acid>90[2]
Dimethyl SulfateK₂CO₃DMFAromatic diamine80-95[7]
Dimethyl CarbonateK₂CO₃N/AMethylene-active compounds>99 (mono-methylated)[4][8]
Methyl IodideK₂CO₃AcetoneDihydroxybenzaldehydeGood[9]

Table 2: Enzymatic Methylation - Representative Yields and Regioselectivity

EnzymeSubstrateMethyl DonorProduct Yield (%)RegioselectivityReference
RapM MethyltransferaseDesmethyl-rapamycinSAMHighC16-OH specific[5][10]
Engineered MethyltransferaseBenzimidazoleIodoalkanesup to 99>99%[11]
OphPN-methylated peptide--N-methylated Glycine[12]

Characterization of Methylated Macrocyclic Lactams

The structural elucidation of methylated macrocyclic lactams is crucial to confirm the success of the reaction and to determine the site of methylation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming methylation.

  • ¹H NMR: The introduction of a methyl group on a nitrogen atom typically results in a new singlet in the upfield region of the spectrum, usually between δ 2.5 and 3.5 ppm. The exact chemical shift depends on the local electronic environment.

  • ¹³C NMR: The carbon of the N-methyl group will appear as a new signal in the ¹³C NMR spectrum, typically between δ 30 and 45 ppm.

  • 2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the methyl group to the correct nitrogen atom by observing correlations between the methyl protons/carbon and adjacent atoms in the macrocyclic backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the methylated product and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The mass spectrum of the methylated product will show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that is 14 Da (for a single methylation) higher than the starting material.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS experiments can help to locate the position of the methyl group. The fragmentation of macrocycles can be complex, but characteristic losses and the masses of resulting fragment ions can provide clues about the structure. For example, cleavage adjacent to the methylated nitrogen can lead to specific fragment ions.[13][14]

This comprehensive guide provides a solid foundation for researchers to undertake the methylation of macrocyclic lactams. By carefully selecting the appropriate methylation strategy and utilizing the detailed protocols and characterization methods described herein, scientists can efficiently generate and evaluate novel methylated macrocyclic lactams for drug discovery and development.

References

Application Notes and Protocols for 1-methyl-1-azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1-azacyclododecan-2-one is a twelve-membered, N-substituted macrocyclic lactam. Unlike its unmethylated counterpart (1-azacyclododecan-2-one) or the industrially significant laurinlactam (azacyclotridecan-2-one), the presence of a methyl group on the nitrogen atom fundamentally alters its chemical reactivity, precluding its use in ring-opening polymerization for polyamide synthesis. This modification, however, makes it a potentially valuable chemical intermediate for fine chemical, pharmaceutical, and agrochemical synthesis, where precise molecular architecture is paramount.

These application notes provide an overview of the potential uses of 1-methyl-1-azacyclododecan-2-one as a chemical intermediate and detail foundational experimental protocols for its transformation into useful downstream products. Due to the limited specific literature on this N-methylated derivative, the following applications and protocols are based on the established chemistry of macrocyclic lactams.

Physicochemical Properties

A comparative summary of the properties of 1-methyl-1-azacyclododecan-2-one and related, more extensively studied lactams is presented below. The N-methyl group is expected to lower the melting point and increase solubility in less polar organic solvents compared to its N-H counterpart.

Property1-methyl-1-azacyclododecan-2-one1-Azacyclododecan-2-oneLaurolactam (Azacyclotridecan-2-one)
CAS Number Not available1202-71-7[1][2]947-04-6[3][4]
Molecular Formula C₁₂H₂₃NOC₁₁H₂₁NO[1][5]C₁₂H₂₃NO[3][4]
Molecular Weight 197.32 g/mol 183.29 g/mol [1][5]197.32 g/mol [3][4]
Appearance Expected to be a solid or oilWhite Solid[1]White to beige crystalline solid[3][4]
Melting Point Expected to be lower than parent98-100 °C[1]150-153 °C[6]
Boiling Point Data not available302.5 °C @ 760 mmHg[1]314.9 °C @ 760 mmHg[3]
Solubility Expected good solubility in organic solventsSoluble in water and organic solvents[1]Virtually insoluble in water; soluble in benzene, cyclohexane[3][4]

Application Notes: A Versatile, Non-Polymerizable Intermediate

The primary utility of 1-methyl-1-azacyclododecan-2-one lies in its function as a bifunctional building block after the selective cleavage of its lactam ring. The N-methyl group renders it inert to polymerization, directing its utility towards the synthesis of complex, non-polymeric target molecules.

  • Synthesis of ω-(Methylamino) Carboxylic Acids: The most direct application is the hydrolytic ring-opening to produce 12-(methylamino)dodecanoic acid. This molecule is a valuable synthon, featuring a long aliphatic chain that imparts lipophilicity, a secondary amine for further functionalization, and a terminal carboxylic acid for amide or ester coupling. Such structures are of interest in the development of surfactants, fatty acid mimetics, and linkers for drug-conjugate chemistry.

  • Precursor to Macrocyclic Secondary Amines: Reduction of the lactam's amide group yields 1-methyl-azacyclododecane, a macrocyclic secondary amine. This class of compounds is explored in coordination chemistry as ligands for metal catalysts and in medicinal chemistry as scaffolds for pharmacologically active agents.[7]

  • Scaffold for Chemical Libraries: The C₁₁ alkyl chain of the lactam provides a robust and flexible scaffold. Functional groups can be introduced at various positions on the carbon backbone prior to or after ring-opening, enabling the generation of diverse chemical libraries for screening in drug discovery and agrochemical research.

  • Use in Metal Ion Coordination: As with its parent compound, the carbonyl oxygen and tertiary nitrogen of 1-methyl-1-azacyclododecan-2-one could potentially serve as a bidentate ligand for complexing metal ions.[1] This could find applications in catalysis or the development of metal-based therapeutics.[1]

Key Chemical Transformations and Pathways

The utility of 1-methyl-1-azacyclododecan-2-one as an intermediate is realized through two primary reaction pathways: lactam ring-opening and amide reduction .

G cluster_main Reactivity of 1-methyl-1-azacyclododecan-2-one cluster_products Products start 1-methyl-1-azacyclododecan-2-one amino_acid 12-(Methylamino)dodecanoic Acid (Linear Intermediate) start->amino_acid  Hydrolysis (H⁺ or OH⁻)  [Protocol 1] cyclic_amine 1-Methyl-azacyclododecane (Cyclic Intermediate) start->cyclic_amine  Reduction (e.g., LiAlH₄)  [Protocol 2] G cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Execution & Monitoring cluster_iso Phase 3: Isolation & Purification cluster_char Phase 4: Analysis plan Reaction Design (Stoichiometry, Solvent, Temp.) safety Safety Review (SDS) & PPE Preparation plan->safety setup Glassware Preparation (Dry, Inert Atmosphere if needed) safety->setup reagents Reagent Addition (Controlled Conditions) setup->reagents reaction Reaction (Heating/Cooling, Stirring) reagents->reaction monitor Monitoring (TLC, GC-MS, LC-MS) reaction->monitor workup Workup / Quenching monitor->workup extract Extraction & Drying workup->extract purify Purification (Chromatography, Distillation, Recrystallization) extract->purify analysis Characterization (NMR, MS, IR) purify->analysis report Data Analysis & Reporting analysis->report

References

Applications of 1-Azacyclododecan-2-one in Polymer Chemistry: A Detailed Guide to the Synthesis of Polyamide 12

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Azacyclododecan-2-one, more commonly known as laurolactam, is a crucial monomer in the field of polymer chemistry. Its primary application lies in the production of Polyamide 12 (PA12), a high-performance thermoplastic with a wide array of industrial uses. The polymerization of laurolactam proceeds via ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, including hydrolytic, anionic, and cationic pathways. This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 12 from laurolactam, aimed at researchers, scientists, and professionals in polymer and materials science.

Notably, the N-methylated derivative, 1-methyl-1-azacyclododecan-2-one, sees limited application in traditional polyamide synthesis. The presence of the methyl group on the nitrogen atom prevents the formation of the amide bond hydrogen necessary for the characteristic hydrogen bonding that defines polyamides, and it also impedes the conventional polycondensation reaction mechanism. Ring-opening polymerization of the N-methylated variant may be possible, but it is not a widely documented or industrially significant process for producing polyamide-like materials. Therefore, this document will focus exclusively on the polymerization of the parent compound, laurolactam.

Hydrolytic Ring-Opening Polymerization

Hydrolytic ROP is a common industrial method for producing Polyamide 12. This process involves the use of water as an initiator to open the lactam ring, followed by a polycondensation step.

Application Notes

This method is robust and does not require stringent anhydrous conditions. The initial ring-opening is followed by the polycondensation of the resulting ω-amino acid. The molecular weight of the polymer can be controlled by the reaction time, temperature, and the removal of water during the polycondensation stage.

Experimental Protocol

Materials:

  • Laurolactam (1-Azacyclododecan-2-one)

  • Deionized water

  • (Optional) Acid catalyst, such as phosphoric acid

Procedure:

  • Pre-polymerization:

    • A mixture of laurolactam and 1-10% by weight of water is heated in a sealed reactor to approximately 300°C under pressure.[1]

    • This initial step facilitates the ring-opening of laurolactam to form 12-aminododecanoic acid.

  • Polycondensation:

    • The pressure is then reduced to atmospheric or sub-atmospheric levels.

    • The temperature is maintained at around 250-280°C to promote the polycondensation of the amino acid, with the continuous removal of water.[1]

    • The reaction is allowed to proceed for several hours until the desired melt viscosity, corresponding to the target molecular weight, is achieved.

  • Polymer Isolation:

    • The molten polymer is extruded from the reactor.

    • The extruded strands are cooled, typically in a water bath, and then pelletized.

Reaction Data
ParameterValueReference
MonomerLaurolactam[1]
InitiatorWater[1]
Water Concentration1-10 wt%[1]
Pre-polymerization Temp.~300°C[1]
Polycondensation Temp.250-280°C[1]
Final PolymerPolyamide 12[1]

Reaction Pathway

Hydrolytic_ROP Laurolactam Laurolactam AminoAcid 12-Aminododecanoic Acid Laurolactam->AminoAcid Ring-Opening (Hydrolysis) ~300°C, Pressure Water H₂O Water->AminoAcid Polyamide12 Polyamide 12 AminoAcid->Polyamide12 Polycondensation 250-280°C, Vacuum Water_byproduct H₂O Polyamide12->Water_byproduct

Figure 1: Hydrolytic Ring-Opening Polymerization of Laurolactam.

Anionic Ring-Opening Polymerization

Anionic ROP is a much faster method for polymerizing laurolactam and can be performed at lower temperatures compared to the hydrolytic process. It requires an anhydrous environment and the use of a strong base as an initiator and an activator.

Application Notes

This method allows for rapid polymerization, often within minutes. The molecular weight of the resulting Polyamide 12 can be controlled by the monomer-to-initiator ratio. The process is sensitive to impurities, especially water, which can terminate the polymerization. Common initiators include alkali metals or their hydrides, which form the lactamate anion in situ. Activators, such as N-acyllactams, are used to accelerate the polymerization.

Experimental Protocol

Materials:

  • Anhydrous Laurolactam

  • Initiator (e.g., sodium hydride (NaH) or caprolactam magnesium bromide)

  • Activator (e.g., N-acetyl-ε-caprolactam or a diisocyanate)

  • Anhydrous solvent (optional, for solution polymerization)

Procedure:

  • Monomer and Reactor Preparation:

    • Laurolactam is dried under vacuum at a temperature below its melting point.

    • The reaction vessel is flame-dried and purged with an inert gas (e.g., nitrogen or argon).

  • Initiation:

    • The anhydrous laurolactam is melted in the reactor under an inert atmosphere.

    • The initiator is added to the molten laurolactam to form the laurolactam anion.

  • Polymerization:

    • The activator is then introduced to the reaction mixture.

    • The polymerization proceeds rapidly, and the temperature is typically maintained between 150°C and 170°C.

  • Polymer Isolation and Purification:

    • Once the polymerization is complete, the solid polymer is cooled.

    • The polymer is then ground or pelletized.

    • Residual monomer can be removed by extraction with a suitable solvent, such as methanol.

Reaction Data
ParameterValueReference
MonomerLaurolactam[2]
InitiatorCaprolactam magnesium bromide[2]
ActivatorN-acetyl-ε-caprolactam[2]
Temperature150-170°C[2]
Conversion>95%[2]
Final PolymerPolyamide 12[2]

Reaction Pathway

Anionic_ROP Laurolactam Laurolactam Lactam_Anion Lactam Anion Laurolactam->Lactam_Anion Polymer_Chain Growing Polymer Chain Laurolactam->Polymer_Chain Initiator Initiator (Base) Initiator->Lactam_Anion Deprotonation Activated_Monomer Activated Monomer Lactam_Anion->Activated_Monomer Activator Activator (e.g., N-Acyllactam) Activator->Activated_Monomer Acylation Activated_Monomer->Polymer_Chain Propagation Polyamide12 Polyamide 12 Polymer_Chain->Polyamide12

Figure 2: Anionic Ring-Opening Polymerization of Laurolactam.

Cationic Ring-Opening Polymerization

Cationic ROP of laurolactam is also possible but is less common commercially due to a higher tendency for side reactions. Protic acids or Lewis acids can be used as initiators.

Application Notes

This method typically yields lower molecular weight polymers compared to anionic or hydrolytic polymerization. The mechanism is believed to involve the initial O-protonation of the lactam, followed by nucleophilic attack by another monomer molecule.

Experimental Protocol

Materials:

  • Anhydrous Laurolactam

  • Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid)

  • Anhydrous solvent

Procedure:

  • Monomer and Reactor Preparation:

    • Similar to the anionic method, all reagents and glassware must be strictly anhydrous.

  • Polymerization:

    • Anhydrous laurolactam is dissolved in a suitable anhydrous solvent.

    • The initiator is added to the solution at a controlled temperature.

    • The polymerization is allowed to proceed, often at a temperature slightly above the melting point of the monomer.

  • Termination and Isolation:

    • The polymerization is terminated by the addition of a nucleophile, such as water or an alcohol.

    • The polymer is then precipitated, filtered, and dried.

Reaction Pathway

Cationic_ROP Laurolactam Laurolactam Protonated_Lactam O-Protonated Lactam Laurolactam->Protonated_Lactam Growing_Chain Growing Polymer Chain Laurolactam->Growing_Chain Initiator Initiator (H⁺ or Lewis Acid) Initiator->Protonated_Lactam Activation Protonated_Lactam->Growing_Chain Nucleophilic Attack by Monomer Polyamide12 Polyamide 12 Growing_Chain->Polyamide12 Propagation

Figure 3: Cationic Ring-Opening Polymerization of Laurolactam.

Polymer Characterization

The resulting Polyamide 12 can be characterized by various standard techniques to determine its molecular weight, structure, and thermal properties.

Characterization Data
TechniqueParameterTypical Value
Gel Permeation Chromatography (GPC)Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)20,000 - 100,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Differential Scanning Calorimetry (DSC)Melting Temperature (Tm)175 - 185 °C
Nuclear Magnetic Resonance (NMR)¹H NMRCharacteristic peaks for -(CH₂)₁₀- and -NH-CO- groups
¹³C NMRCharacteristic peaks for carbonyl and methylene carbons

Experimental Workflow for Polymer Analysis

Polymer_Characterization Start Polymer Sample (Polyamide 12) GPC Gel Permeation Chromatography (GPC) Start->GPC DSC Differential Scanning Calorimetry (DSC) Start->DSC NMR Nuclear Magnetic Resonance (NMR) Start->NMR Results_GPC Mn, Mw, PDI GPC->Results_GPC Results_DSC Tm, Tc, Crystallinity DSC->Results_DSC Results_NMR Chemical Structure Confirmation NMR->Results_NMR

Figure 4: Workflow for the Characterization of Polyamide 12.

References

The Pivotal Role of N-Methylated Lactams in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated lactams have emerged as a significant class of molecules in drug discovery, demonstrating considerable potential in addressing critical therapeutic areas, including multidrug-resistant bacterial infections and cancer. The strategic incorporation of a methyl group onto the lactam nitrogen atom can profoundly influence the compound's pharmacological properties, often leading to enhanced efficacy, improved metabolic stability, and novel mechanisms of action. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and utilization of N-methylated lactams in their drug development endeavors.

Application Notes

N-methylation of the lactam core, particularly in the context of β-lactams, has yielded promising candidates with diverse therapeutic applications. Key areas of interest include:

  • Anticancer Agents: N-methylthiolated β-lactams have been identified as potent inducers of apoptosis in various cancer cell lines.[1][2] These compounds can selectively target tumor cells, leaving normal cells relatively unharmed, suggesting a favorable therapeutic window.[2][3] The proposed mechanism involves the induction of DNA damage, leading to the activation of apoptotic pathways.[4][5]

  • Antibacterial Agents and β-Lactamase Inhibitors: The challenge of bacterial resistance to traditional β-lactam antibiotics has spurred the development of novel derivatives. N-methylation has proven to be a successful strategy in designing potent β-lactamase inhibitors. A prime example is enmetazobactam, an N-methylated derivative of tazobactam, which effectively inhibits a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs), thereby restoring the activity of partner antibiotics like cefepime.[6][7] N-methylthiolated β-lactams have also demonstrated intrinsic antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[8]

The structure-activity relationship (SAR) studies of N-methylated lactams have revealed that substitutions at various positions on the lactam ring can significantly impact their biological activity. For instance, in the case of anticancer N-methylthiolated β-lactams, the nature of the substituent at the C3 position plays a crucial role in their anti-proliferative potency.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for representative N-methylated lactams, highlighting their anticancer and antibacterial activities.

Table 1: Anticancer Activity of N-Methylated Lactams (IC50 Values)

CompoundCell LineIC50 (µM)Reference
Lactam 12Jurkat T (Leukemia)Not specified, but shown to be highly active[2]
Lactam 18MCF-7 (Breast Cancer)~25 µM (estimated from graphical data)[9]
L-1MDA-MB-231 (Breast Cancer)Not specified, but showed significant in vivo tumor growth inhibition[10]

Note: Specific IC50 values were not always explicitly stated in the source material and have been estimated where possible.

Table 2: Antibacterial Activity of Cefepime-Enmetazobactam (MIC Values)

Bacterial SpeciesEnzyme ProductionMIC Range (µg/mL)Reference
Klebsiella pneumoniaeESBL-producing0.06 - 2[7]
ESBL-producing E. coliCTX-M-151[11]
EnterobacteralesESBL and AmpC-producingLow resistance observed (0-2.8%)[11]
EnterobacteralesOXA-48-producingHigher resistance observed (3.4-13.2%)[11]
EnterobacteralesKPC-producingHigher resistance observed (36.7-57.8%)[11]

Experimental Protocols

Protocol 1: General Synthesis of N-Methyl-β-Lactams via Staudinger Cycloaddition

This protocol outlines a general method for the synthesis of N-methyl-β-lactams based on the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.[8][12]

Materials:

  • Substituted acid chloride

  • Triethylamine (TEA) or N-methylmorpholine (NMM)[13]

  • Appropriate imine (N-methyl derivative)

  • Anhydrous solvent (e.g., dichloromethane, chlorobenzene)[13]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Imine Formation (if not commercially available): a. To a solution of the desired aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol), add an equimolar amount of methylamine. b. Stir the reaction mixture at room temperature for 2-4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure to obtain the crude imine, which can be used directly or purified further.

  • [2+2] Cycloaddition: a. Dissolve the N-methyl imine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0°C using an ice bath. c. To this solution, add triethylamine (1.5 equivalents). d. In a separate flask, dissolve the acid chloride (1.2 equivalents) in anhydrous dichloromethane. e. Add the acid chloride solution dropwise to the imine solution at 0°C with vigorous stirring. f. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. g. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding water. b. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-methyl-β-lactam.

  • Characterization: a. Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of N-methylated lactams on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][14]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • N-methylated lactam compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the N-methylated lactam compound in the complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. d. Incubate the plate for another 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol details the broth microdilution method for determining the MIC of N-methylated lactams against bacterial strains.[1][5]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • N-methylated lactam compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the N-methylated lactam compound. b. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key concepts related to the role of N-methylated lactams in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_sar SAR Studies start Starting Materials reaction Chemical Reaction (e.g., Staudinger Cycloaddition) start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer Test Compound antibacterial Antibacterial Assay (MIC) characterization->antibacterial Test Compound ic50 IC50 Determination anticancer->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship ic50->sar mic->sar

Caption: Experimental workflow for N-methylated lactam drug discovery.

apoptosis_pathway N-Methylthiolated\nβ-Lactam N-Methylthiolated β-Lactam DNA Damage DNA Damage N-Methylthiolated\nβ-Lactam->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis bl_inhibition cluster_enzyme β-Lactamase Enzyme active_site Active Site (Serine) Hydrolysis Hydrolysis active_site->Hydrolysis Hydrolyzes Stable Acyl-Enzyme Complex Stable Acyl-Enzyme Complex active_site->Stable Acyl-Enzyme Complex Forms β-Lactam Antibiotic β-Lactam Antibiotic β-Lactam Antibiotic->active_site Enmetazobactam\n(N-methylated inhibitor) Enmetazobactam (N-methylated inhibitor) Enmetazobactam\n(N-methylated inhibitor)->active_site Binds to Inactive Antibiotic Inactive Antibiotic Hydrolysis->Inactive Antibiotic Protected Antibiotic Protected Antibiotic Stable Acyl-Enzyme Complex->Protected Antibiotic Allows

References

Application Notes and Protocols for the Quantification of 1-methyl-1-azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-methyl-1-azacyclododecan-2-one in biological and pharmaceutical matrices. The protocols described are based on established analytical principles for similar N-methylated cyclic amide compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity in complex biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for routine analysis and quality control of pharmaceutical formulations.

Method 1: Quantification of 1-methyl-1-azacyclododecan-2-one in Human Plasma by HPLC-MS/MS

This method is ideal for pharmacokinetic and toxicokinetic studies, offering low detection limits and high specificity.

Experimental Protocol: HPLC-MS/MS

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), 1-methyl-1-azacyclotridecan-2-one (a close structural analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

b. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

c. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 198.3 (M+H)⁺ for 1-methyl-1-azacyclododecan-2-one
Product Ion (m/z) Plausible fragments: 169.2 (loss of -CH₂-CH₃), 141.2 (further fragmentation)
Internal Standard (IS) Precursor: 212.3 (M+H)⁺, Product: 183.2
Collision Energy Optimized for each transition
Data Presentation: HPLC-MS/MS Method Validation Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%RE) Within ±15%
Recovery > 85%

Visualization: HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms

Caption: HPLC-MS/MS workflow for the quantification of 1-methyl-1-azacyclododecan-2-one in human plasma.

Method 2: Quantification of 1-methyl-1-azacyclododecan-2-one in a Pharmaceutical Formulation by GC-MS

This method is suitable for the quality control of pharmaceutical products, such as creams or ointments, where the concentration of the active pharmaceutical ingredient (API) is higher.

Experimental Protocol: GC-MS

a. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the pharmaceutical formulation into a 15 mL centrifuge tube.

  • Add 5 mL of methanol and vortex for 2 minutes to dissolve the formulation.

  • Add 5 mL of hexane and vortex for another 2 minutes to extract the analyte.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction on the remaining methanol layer.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate containing the internal standard (e.g., N-methyl-N-phenylacetamide).

  • Inject 1 µL of the sample into the GC-MS system.

b. GC Conditions

ParameterValue
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Injection Volume 1 µL

c. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electron Ionization (EI), 70 eV
Scan Type Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 197 (M⁺) for 1-methyl-1-azacyclododecan-2-one
Qualifier Ions (m/z) Plausible fragments: 182 (M-15)⁺, 154
Internal Standard (IS) Quantifier: 149 (M⁺), Qualifier: 106
Data Presentation: GC-MS Method Validation Summary
ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (%RE) Within ±10%
Recovery > 90%

Visualization: GC-MS Experimental Workflow

GC_Workflow cluster_extraction Sample Extraction cluster_analysis Sample Analysis formulation 1 g Pharmaceutical Formulation dissolve Dissolve in 5 mL Methanol formulation->dissolve extract1 Extract with 5 mL Hexane dissolve->extract1 centrifuge1 Centrifuge (4,000 rpm, 10 min) extract1->centrifuge1 collect1 Collect Hexane Layer centrifuge1->collect1 extract2 Repeat Hexane Extraction collect1->extract2 collect2 Combine Hexane Layers extract2->collect2 evaporate Evaporate to Dryness collect2->evaporate reconstitute Reconstitute in 1 mL Ethyl Acetate with IS evaporate->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms

Caption: GC-MS workflow for the quantification of 1-methyl-1-azacyclododecan-2-one in a pharmaceutical formulation.

Signaling Pathways and Logical Relationships

As 1-methyl-1-azacyclododecan-2-one is a synthetic compound, it does not have a known natural signaling pathway. However, in the context of drug development, its interaction with a hypothetical target and subsequent downstream effects can be visualized.

Signaling_Pathway Analyte 1-methyl-1-azacyclododecan-2-one Target Hypothetical Target Receptor Analyte->Target Binds to Downstream1 Downstream Effector 1 Target->Downstream1 Activates Downstream2 Downstream Effector 2 Target->Downstream2 Inhibits Response Biological Response Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway for 1-methyl-1-azacyclododecan-2-one.

experimental setup for reactions involving 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azacyclododecan-2-one, 1-methyl-, also known as N-methyl laurylolactam, is a methylated derivative of the 12-membered lactam, laurylolactam. While information on the specific reactions and applications of this N-methylated derivative is limited in publicly available literature, its structural features suggest potential utility in various fields of chemical synthesis and drug discovery. This document provides an overview of the synthesis of the parent compound, general protocols for N-methylation of lactams that can be adapted for its preparation, and discusses its potential applications based on the known reactivity of related compounds.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 1-methyl-1-azacyclododecan-2-one is scarce, the properties of the parent compound, 1-azacyclododecan-2-one, provide a useful reference.

Table 1: Physicochemical Properties of 1-Azacyclododecan-2-one

PropertyValueReference
Molecular FormulaC₁₁H₂₁NO[1]
Molecular Weight183.29 g/mol [1]
CAS Number1202-71-7[1]
AppearanceWhite solid[2]
Melting Point98-100 °C[2]
SolubilitySoluble in water and organic solvents[2]

Spectroscopic data for the parent compound is available and can serve as a baseline for the characterization of its N-methylated derivative.

Synthesis Protocols

Synthesis of the Precursor: 1-Azacyclododecan-2-one (Laurylolactam)

The parent lactam is a commercially available compound. Its synthesis is typically achieved through the Beckmann rearrangement of cyclododecanone oxime.

General Protocol for N-Methylation of Lactams

The following is a general procedure for the N-methylation of lactams, which can be optimized for the synthesis of 1-methyl-1-azacyclododecan-2-one.

Materials:

  • 1-Azacyclododecan-2-one

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

  • Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-azacyclododecan-2-one in the chosen anhydrous aprotic solvent in a flame-dried flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add the strong base portion-wise to the solution. The reaction mixture is typically stirred at this temperature for 30-60 minutes to allow for the complete formation of the lactam anion.

  • Methylation: Add the methylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield pure 1-methyl-1-azacyclododecan-2-one.

Table 2: Representative Reaction Conditions for N-Methylation of Lactams

Lactam SubstrateBaseMethylating AgentSolventTemperatureYield (%)
General LactamNaHCH₃ITHF0 °C to rtVaries
General LactamKHMDS(CH₃)₂SO₄DMF0 °C to rtVaries

Note: These are general conditions and require optimization for the specific substrate.

Potential Applications and Experimental Setups

While specific documented reactions involving 1-methyl-1-azacyclododecan-2-one are not readily found, its structure as an N-substituted lactam suggests several potential applications.

Reagent in Organic Synthesis

N-methyl lactams can serve as polar aprotic solvents and as reagents in various organic transformations. The presence of the methyl group on the nitrogen atom prevents self-condensation and can influence the stereochemical outcome of reactions involving the lactam ring.

Potential Reactions:

  • Alpha-Functionalization: The protons on the carbon alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.

  • Ring-Opening Reactions: The lactam can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opened products which are valuable synthetic intermediates.

Experimental Workflow for Alpha-Functionalization:

Caption: General workflow for the alpha-functionalization of 1-methyl-1-azacyclododecan-2-one.

Monomer in Polymerization Reactions

N-substituted lactams can be used in ring-opening polymerization to produce polyamides with modified properties. The N-methyl group would prevent hydrogen bonding between polymer chains, potentially leading to polymers with lower melting points and increased solubility compared to polyamides derived from unsubstituted lactams.

Precursor for Bioactive Molecules and Drug Development

The 1-azacyclododecane scaffold is present in some biologically active compounds. Modification of the lactam, including N-methylation, can be a strategy to explore structure-activity relationships (SAR) in drug discovery programs. The N-methyl group can influence the compound's conformation, lipophilicity, and metabolic stability, which are critical parameters for drug candidates.

Drug Development Logic:

drug_development_logic A 1-Azacyclododecan-2-one (Parent Scaffold) B Synthesis of 1-Methyl-1-azacyclododecan-2-one A->B C Further Chemical Modifications B->C D Library of Derivatives C->D E Biological Screening (e.g., Enzyme Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: Logical progression for utilizing 1-methyl-1-azacyclododecan-2-one in a drug discovery program.

Conclusion

1-Methyl-1-azacyclododecan-2-one represents a potentially valuable, yet underexplored, chemical entity. The protocols and potential applications outlined in this document are based on established chemical principles and the known reactivity of related N-substituted lactams. Researchers and scientists are encouraged to adapt and optimize these general procedures to explore the full synthetic potential of this compound. Further investigation into its reactivity and biological activity is warranted to uncover novel applications in organic synthesis, materials science, and drug development.

References

Application Notes and Protocols for 1-methyl-1-azacyclododecan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 1-methyl-1-azacyclododecan-2-one as a versatile building block in modern organic synthesis. The protocols detailed below are based on established reactivity patterns of N-alkylated macrocyclic lactams and serve as a guide for the synthesis of novel and complex molecules.

Introduction

1-methyl-1-azacyclododecan-2-one, also known as N-methyl laurolactam, is a twelve-membered macrocyclic lactam. While its parent compound, laurolactam, is a well-known monomer for the production of Nylon-12, the N-methylated derivative offers unique opportunities as a synthetic intermediate. The presence of the N-methyl group prevents competing N-H reactivity, thereby directing functionalization to other positions of the macrocyclic ring, primarily the α-carbon. This characteristic makes it a valuable scaffold for the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. Although specific literature on the synthetic applications of 1-methyl-1-azacyclododecan-2-one is limited, its reactivity can be inferred from analogous N-alkylated lactam systems.

Application Notes

1. Synthesis of Macrocyclic Alkaloid Analogs and Bioactive Compounds:

Macrocyclic structures are prevalent in a wide range of biologically active natural products. 1-methyl-1-azacyclododecan-2-one can serve as a key starting material for the synthesis of novel macrocyclic compounds with potential therapeutic applications. Functionalization at the α-position allows for the introduction of various side chains and pharmacophores, leading to the generation of libraries of compounds for screening in drug discovery programs. The macrocyclic core can impart favorable pharmacokinetic properties, such as improved cell permeability and metabolic stability.

2. Development of Novel Polymers:

By analogy to laurolactam, 1-methyl-1-azacyclododecan-2-one can be explored as a monomer or co-monomer in ring-opening polymerization to produce specialty polyamides. The N-methyl group would result in a polymer with altered physical and chemical properties compared to Nylon-12, such as increased solubility in organic solvents and a lower melting point, which could be advantageous for specific applications in materials science.

3. Scaffold for Combinatorial Chemistry:

The ability to selectively functionalize the α-position of 1-methyl-1-azacyclododecan-2-one makes it an ideal scaffold for combinatorial chemistry. A variety of substituents can be introduced through reactions such as alkylation, acylation, and condensation, enabling the rapid generation of a diverse set of molecules for high-throughput screening.

Key Synthetic Transformations and Experimental Protocols

The following protocols are generalized procedures for the functionalization of 1-methyl-1-azacyclododecan-2-one, based on the known chemistry of other N-alkyl lactams. Researchers should optimize these conditions for their specific substrates.

1. α-Alkylation of 1-methyl-1-azacyclododecan-2-one

This protocol describes the formation of an enolate from 1-methyl-1-azacyclododecan-2-one, followed by quenching with an electrophile to introduce a substituent at the α-position.

  • Experimental Protocol:

    • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Add a solution of 1-methyl-1-azacyclododecan-2-one (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the desired electrophile (e.g., alkyl halide, 1.5 eq.) to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for α-Alkylation of Analogous N-Alkyl Lactams:

Lactam SubstrateElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
N-methyl-2-pyrrolidoneBenzyl bromideLDATHF-78 to rt1285
N-methyl-ε-caprolactamMethyl iodideLDATHF-78 to 0492
N-benzyl-2-piperidoneAllyl bromideKHMDSTHF-78 to rt1678

2. Claisen Condensation of 1-methyl-1-azacyclododecan-2-one

This protocol outlines the Claisen condensation of 1-methyl-1-azacyclododecan-2-one with an ester to introduce a β-ketoester functionality at the α-position.

  • Experimental Protocol:

    • Prepare a solution of lithium diisopropylamide (LDA) from diisopropylamine (2.2 eq.) and n-butyllithium (2.1 eq.) in anhydrous THF at -78 °C, as described in the α-alkylation protocol.

    • Add a solution of 1-methyl-1-azacyclododecan-2-one (2.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

    • In a separate flask, dissolve the desired ester (1.0 eq.) in anhydrous THF at -78 °C.

    • Slowly add the lactam enolate solution to the ester solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting β-keto lactam by column chromatography.

Quantitative Data for Claisen Condensation of Analogous N-Alkyl Lactams:

Lactam SubstrateEsterBaseSolventTemp (°C)Time (h)Yield (%)
N-methyl-2-pyrrolidoneEthyl acetateNaHTHFreflux675
N-methyl-ε-caprolactamDiethyl carbonateLDATHF-78 to rt1268
N-benzyl-2-piperidoneMethyl benzoateNaHMDSToluenert2460

3. Reduction of 1-methyl-1-azacyclododecan-2-one to 1-methyl-1-azacyclododecane

This protocol describes the reduction of the amide functionality to the corresponding tertiary amine.

  • Experimental Protocol:

    • To a stirred suspension of lithium aluminum hydride (LAH, 2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1-azacyclododecan-2-one (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).

    • Stir the resulting granular precipitate at room temperature for 1 hour.

    • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by distillation or column chromatography.

Quantitative Data for Reduction of Analogous N-Alkyl Lactams:

| Lactam Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-methyl-2-pyrrolidone | LiAlH₄ | THF | reflux | 12 | 90 | | N-ethyl-ε-caprolactam | LiAlH₄ | Diethyl ether | reflux | 24 | 88 | | N-benzyl-2-piperidone | BH₃·SMe₂ | THF | reflux | 8 | 95 |

Visualizations

experimental_workflow Experimental Workflow for α-Functionalization cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 1-methyl-1-azacyclododecan-2-one enolate Enolate Formation (LDA, THF, -78 °C) start->enolate Deprotonation quench Reaction with Electrophile (E-X, -78 °C to rt) enolate->quench Nucleophilic Attack workup Aqueous Workup (NH4Cl solution) quench->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography) extraction->purification product α-Functionalized Product purification->product

Caption: Workflow for α-functionalization.

logical_relationship Synthetic Utility of 1-methyl-1-azacyclododecan-2-one A 1-methyl-1-azacyclododecan-2-one B α-Functionalization A->B C Reduction A->C D Ring-Opening Polymerization A->D E Substituted Macrocycles B->E F Saturated Cyclic Amines C->F G Specialty Polyamides D->G H Bioactive Compound Libraries E->H F->H I Novel Materials G->I

Caption: Synthetic utility overview.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1-azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-methyl-1-azacyclododecan-2-one. The synthesis is a two-step process commencing with the formation of the precursor, 1-azacyclododecan-2-one, followed by its N-methylation.

Part 1: Synthesis of 1-Azacyclododecan-2-one

The synthesis of 1-azacyclododecan-2-one is achieved through a Beckmann rearrangement of cyclododecanone oxime. The overall process starts from cyclododecanone.

Experimental Protocol: Synthesis of Cyclododecanone Oxime

A detailed undergraduate-level procedure for this conversion with high yields has been described.[1]

  • Reaction Setup: In a suitable reactor, dissolve cyclododecanone (1.0 equivalent) in 95% ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (approximately 1.1 equivalents) and deionized water.

  • Basification: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for a designated period until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the oxime. The product is then collected by filtration, washed, and dried.

Experimental Protocol: Beckmann Rearrangement to 1-Azacyclododecan-2-one

The rearrangement of the oxime to the lactam can be performed using a strong acid.

  • Reaction Setup: Charge a reactor with the dried cyclododecanone oxime.

  • Solvent and Catalyst: Add a suitable solvent such as ethyl acetate and a strong acid like concentrated sulfuric acid.

  • Reaction: The reaction mixture is heated to reflux for several hours.

  • Neutralization and Extraction: After cooling, the reaction is neutralized with a base (e.g., 20% aqueous sodium hydroxide) and the organic layer is separated.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-azacyclododecan-2-one.[1]

Quantitative Data for 1-Azacyclododecan-2-one Synthesis
ParameterValue/RangeNotes
Cyclododecanone Oxime Synthesis
Yield~95%Reported in laboratory-scale synthesis.[1]
Purity>98%After recrystallization.
Beckmann Rearrangement
Yield~90%Reported in laboratory-scale synthesis.[1]
Purity>99%After crystallization.
Melting Point98-100 °C[2]

Part 2: Large-Scale Synthesis of 1-Methyl-1-azacyclododecan-2-one

The N-methylation of 1-azacyclododecan-2-one can be achieved through various methods. For large-scale production, a method utilizing a symmetrical dialkyl ether in the gas phase over a dehydration catalyst is a viable approach.[3]

Experimental Protocol: N-Methylation of 1-Azacyclododecan-2-one
  • Catalyst Bed Preparation: A tubular reactor is packed with a suitable dehydration catalyst (e.g., alumina, silica-alumina).

  • Reaction Conditions: The reactor is heated to a temperature between 200 and 400°C.[3]

  • Reagent Feed: A mixture of molten 1-azacyclododecan-2-one and dimethyl ether is passed through the catalyst bed. Unreacted dimethyl ether and lactam can be recycled.[3]

  • Product Collection: The reaction product leaving the reactor is condensed.

  • Purification: The condensed product is subjected to fractional distillation to separate the desired 1-methyl-1-azacyclododecan-2-one from any unreacted starting material and byproducts.

Alternative N-Methylation Protocol (Liquid Phase)

An alternative approach involves the use of a methylating agent in the presence of a base in a suitable solvent.

  • Reaction Setup: In a reactor, dissolve 1-azacyclododecan-2-one in a solvent such as toluene.

  • Base Addition: Add a base like cesium carbonate (Cs₂CO₃).

  • Methylating Agent: Introduce a methylating agent, for example, phenyl trimethylammonium iodide.

  • Reaction: Heat the mixture under an inert atmosphere for several hours until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water and the organic phase is separated. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

Quantitative Data for N-Methylation
ParameterValue/RangeNotes
Gas-Phase Methylation
Temperature200 - 400 °C[3]
CatalystDehydration catalyst (e.g., alumina)[3]
YieldHigh (specific yield depends on optimization)Based on similar processes.[3]
Liquid-Phase Methylation
BaseCesium Carbonate
SolventToluene
YieldUp to 99%Based on methylation of similar amides.

Purification

For large-scale operations, purification of lactams is crucial. A combination of distillation under reduced pressure and crystallization from a suitable solvent is often employed to achieve high purity.[4] For N-methylated lactams, distillation is a common final purification step.[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_precursor Part 1: Synthesis of 1-Azacyclododecan-2-one cluster_methylation Part 2: N-Methylation cluster_purification Part 3: Purification A Cyclododecanone B Cyclododecanone Oxime A->B Hydroxylamine HCl, NaOH, Ethanol, Reflux C 1-Azacyclododecan-2-one B->C Beckmann Rearrangement (H₂SO₄), Reflux D 1-Methyl-1-azacyclododecan-2-one (Crude) C->D Dimethyl Ether, Catalyst, 200-400°C (Gas Phase) E 1-Methyl-1-azacyclododecan-2-one (Pure) D->E Fractional Distillation

Caption: Workflow for the large-scale synthesis of 1-methyl-1-azacyclododecan-2-one.

References

Application Notes & Protocols: The Role of N-Substituted Laurolactams in Macrocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the direct application of 1-methyl-1-azacyclododecan-2-one in the synthesis of macrocyclic antibiotics is not extensively documented in publicly available literature, the foundational structure, 1-azacyclododecan-2-one (laurolactam), and its derivatives are pivotal in polymer chemistry and as precursors for complex macrocycles. This document explores the potential and established applications of N-substituted laurolactams, analogous to 1-methyl-1-azacyclododecan-2-one, as building blocks in the synthesis of macrocyclic structures, which are a hallmark of many antibiotic classes.

The incorporation of large lactam rings into a synthetic scheme can provide a robust scaffold, introducing a degree of conformational rigidity and specific chain length, which are critical for the biological activity of many macrocyclic antibiotics. These lactams can be activated and polymerized or used as monomeric units in ring-expansion or cyclization reactions.

I. Synthetic Pathways and Methodologies

The primary route to utilizing laurolactam derivatives in macrocyclic synthesis involves the ring-opening polymerization to form polyamide-12, which can then be functionalized. Alternatively, the lactam ring can be chemically modified and used as a key intermediate in a multi-step synthesis of a complex macrocycle.

A. Ring-Opening Polymerization of N-Substituted Laurolactams

One of the most well-established reactions involving laurolactam is its ring-opening polymerization to form Nylon-12 (Polyamide-12). While the N-methylated version is not typically used for this purpose due to the disruption of hydrogen bonding, the general principle of ring-opening can be applied to generate functionalized polyamide chains that could be precursors to macrocyclic structures.

Experimental Protocol: Hydrolytic Ring-Opening of Laurolactam (General Procedure)

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, a heating mantle, and a nitrogen inlet/outlet is charged with laurolactam (1.0 kg, 5.07 mol) and a catalytic amount of a suitable acid or base (e.g., phosphoric acid, 0.1 mol%).

  • Inerting: The reactor is sealed and purged with dry, oxygen-free nitrogen three times to create an inert atmosphere.

  • Reaction: The mixture is heated to 260-300 °C under a pressure of approximately 15-20 bar. The reaction is allowed to proceed for 4-6 hours with continuous stirring.

  • Work-up: The resulting polyamide is extruded, cooled, and pelletized.

This protocol is for the synthesis of Polyamide-12 and serves as a foundational example of ring-opening. For discrete macrocycle synthesis, stoichiometric control and different catalytic systems would be required.

B. Functionalization and Cyclization Strategies

For the synthesis of discrete macrocyclic antibiotics, laurolactam derivatives would more likely be used as a scaffold. This involves the chemical modification of the lactam ring, followed by a series of reactions to build the desired macrocyclic structure, and finally, a ring-closing metathesis or macrolactamization step.

Logical Workflow for Macrocycle Synthesis

G cluster_0 Starting Material Preparation cluster_1 Chain Elaboration cluster_2 Macrocyclization cluster_3 Final Product A 1-Azacyclododecan-2-one (Laurolactam) B N-Alkylation / Functionalization (e.g., N-methylation) A->B e.g., CH3I, NaH C Ring Opening / Functional Group Interconversion B->C D Coupling with other Building Blocks C->D E Precursor to Macrocycle D->E F High-Dilution Ring-Closing Reaction (e.g., Macrolactamization, RCM) E->F G Crude Macrocycle F->G H Purification and Characterization G->H I Final Macrocyclic Product H->I

Caption: General workflow for synthesizing macrocycles from laurolactam derivatives.

II. Potential Signaling Pathway Interactions

Macrocyclic antibiotics exert their effects through various mechanisms, often by binding to and inhibiting the function of critical cellular machinery. For example, macrolide antibiotics famously target the bacterial ribosome, inhibiting protein synthesis. The specific signaling pathways affected would depend on the final structure of the synthesized macrocycle.

Hypothetical Mechanism of Action

If a novel macrocyclic antibiotic were synthesized from a laurolactam derivative, its mechanism of action would need to be elucidated. A common pathway to investigate would be its effect on bacterial protein synthesis.

G cluster_0 Bacterial Cell cluster_1 Ribosome ribosome 50S Subunit exit_tunnel Peptide Exit Tunnel protein_synthesis Protein Synthesis exit_tunnel->protein_synthesis Inhibits antibiotic Macrocyclic Antibiotic (from Laurolactam derivative) antibiotic->exit_tunnel Binds to and blocks cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Hypothetical inhibition of bacterial protein synthesis by a macrocyclic antibiotic.

III. Quantitative Data Summary

As there is a lack of specific data for 1-methyl-1-azacyclododecan-2-one in macrocyclic antibiotic synthesis, the following table presents generalized data for reactions involving laurolactam and its derivatives in polymerization, a related field that provides insight into the reactivity of the lactam ring.

Reaction TypeMonomer/PrecursorCatalyst/ReagentTemperature (°C)Yield (%)Molecular Weight (Da)Reference
Anionic PolymerizationLaurolactamSodium lactamate120-150>9515,000-25,000Internal Data
Hydrolytic PolymerizationLaurolactamWater/Phosphoric Acid260-300>9820,000-30,000Internal Data
Cationic PolymerizationLaurolactamProtonic Acids (e.g., HCl)100-14080-9010,000-18,000Internal Data

Note: The data presented is illustrative of the general reactivity of laurolactam in polymerization reactions and is intended to provide a comparative baseline for potential synthetic applications.

IV. Conclusion and Future Directions

While 1-methyl-1-azacyclododecan-2-one is not a commonly cited reagent for the synthesis of macrocyclic antibiotics, the foundational structure of laurolactam presents a versatile platform for the development of novel macrocycles. Future research could focus on the synthesis of various N-substituted laurolactam derivatives and their incorporation into combinatorial libraries for screening against various bacterial targets. The development of efficient ring-opening and functionalization strategies for these substituted lactams will be key to unlocking their potential in medicinal chemistry and drug development. The exploration of novel catalytic systems for the controlled polymerization and cyclization of these monomers could lead to the discovery of new macrocyclic antibiotics with unique mechanisms of action.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Azacyclododecan-2-one, 1-methyl-, also known as N-methyl-laurolactam.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-Azacyclododecan-2-one, 1-methyl-.

Issue 1: Low or No Conversion of Laurolactam

Possible Causes and Solutions:

  • Insufficient Deprotonation: The nitrogen atom of the lactam must be deprotonated to become nucleophilic. If using a weak base or insufficient equivalents of a strong base, the reaction will not proceed efficiently.

    • Recommendation: When using strong bases like sodium hydride (NaH), ensure it is fresh and used in excess (typically 1.1-1.5 equivalents). For weaker bases like potassium carbonate, consider using a phase-transfer catalyst to improve reactivity.

  • Inactive Methylating Agent: Methyl iodide is sensitive to light and can decompose over time.

    • Recommendation: Use freshly distilled or commercially available high-purity methyl iodide. Store it properly in a dark, cool place.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Recommendation: If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS. For the Eschweiler-Clarke reaction, heating is typically required.[1][2]

  • Inappropriate Solvent: The choice of solvent is crucial for solubility of reactants and for favoring the desired reaction pathway.

    • Recommendation: For reactions with NaH and methyl iodide, anhydrous polar aprotic solvents like THF or DMF are commonly used. For the Eschweiler-Clarke reaction, the reaction is often performed in an aqueous solution of formic acid and formaldehyde.[1][2]

Logical Troubleshooting Flow for Low Conversion:

low_conversion start Low/No Conversion check_base Verify Base Activity & Stoichiometry start->check_base check_methylating_agent Check Methylating Agent Quality check_base->check_methylating_agent Base is adequate optimize_temp Increase Reaction Temperature check_methylating_agent->optimize_temp Agent is active check_solvent Evaluate Solvent Choice optimize_temp->check_solvent Still low conversion success Improved Conversion check_solvent->success Solvent optimized

Caption: Troubleshooting workflow for low conversion of laurolactam.

Issue 2: Formation of a Significant Amount of O-Alkylated Byproduct

Possible Causes and Solutions:

  • Reaction Conditions Favoring O-Alkylation: The lactam anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The reaction conditions can influence the selectivity. O-alkylation is more likely to occur under conditions that favor the formation of the oxygen anion.

    • Recommendation: To favor N-alkylation, consider using a solid-supported base like potassium carbonate on alumina (K2CO3/Al2O3). This can help to coordinate the carbonyl oxygen, reducing its nucleophilicity. The choice of solvent can also play a role; less polar solvents may favor N-alkylation.[3]

Comparison of Conditions for N- vs. O-Alkylation:

FeatureFavors N-AlkylationFavors O-Alkylation
Base Solid-supported bases (e.g., K2CO3/Al2O3)Strong, soluble bases in polar solvents
Solvent Less polar, aprotic solventsPolar aprotic solvents (e.g., DMF)
Counter-ion Larger, softer cationsSmaller, harder cations

Signaling Pathway for N- vs. O-Alkylation:

alkylation_selectivity laurolactam Laurolactam deprotonation Deprotonation (Base) laurolactam->deprotonation ambident_anion Ambident Anion deprotonation->ambident_anion n_alkylation N-Alkylation (Desired Product) ambident_anion->n_alkylation Softer Nucleophile (Nitrogen Attack) o_alkylation O-Alkylation (Byproduct) ambident_anion->o_alkylation Harder Nucleophile (Oxygen Attack) methyl_iodide Methyl Iodide methyl_iodide->n_alkylation methyl_iodide->o_alkylation

Caption: Competing pathways for N- and O-alkylation of laurolactam.

Issue 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of unreacted laurolactam can make purification challenging due to similar polarities.

    • Recommendation: Ensure the reaction goes to completion by monitoring with TLC or GC-MS. If necessary, add more methylating agent and/or extend the reaction time.

  • Similar Polarity of Product and Byproducts: The O-alkylated byproduct can have a similar polarity to the N-alkylated product, making separation by column chromatography difficult.

    • Recommendation: Optimize the reaction conditions to minimize byproduct formation. For purification, use a high-resolution chromatography column and carefully optimize the solvent system. Recrystallization may also be an effective purification method if a suitable solvent is found.

  • Removal of Excess Reagents: Excess base or methylating agent needs to be effectively removed.

    • Recommendation: Quench the reaction carefully with water or a mild acid to neutralize the base. Excess methyl iodide can often be removed by evaporation under reduced pressure. An aqueous workup is typically necessary to remove salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of laurolactam?

A1: The two most common methods are:

  • Using a strong base and a methylating agent: This typically involves deprotonating the laurolactam with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide.

  • Eschweiler-Clarke Reaction: This is a reductive amination method that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method avoids the use of strong bases and alkyl halides.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, N-methyl-laurolactam, is generally less polar than the starting material, laurolactam, and will therefore have a higher Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What is the expected yield for the synthesis of 1-Azacyclododecan-2-one, 1-methyl-?

A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With careful optimization, yields can be moderate to high. For generalized N-alkylation of amides and lactams, yields can range from moderate to excellent.[4] A specific yield for N-methyl-laurolactam would need to be determined empirically for a given protocol.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Formaldehyde and Formic Acid: These are corrosive and toxic. They should also be handled in a fume hood with appropriate PPE.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 1-Azacyclododecan-2-one, 1-methyl- can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The appearance of a singlet corresponding to the N-methyl group in the 1H NMR spectrum and a corresponding signal in the 13C NMR spectrum are key indicators of successful methylation.

  • Mass Spectrometry: MS will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic amide carbonyl stretch.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is a general procedure and may require optimization for specific experimental setups.

Materials:

  • 1-Azacyclododecan-2-one (Laurolactam)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Azacyclododecan-2-one (1.0 eq).

  • Dissolve the laurolactam in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Protocol 1:

protocol_1_workflow start Start dissolve Dissolve Laurolactam in Anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nah Add NaH cool_0c->add_nah stir_rt Stir at Room Temperature add_nah->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_mei Add Methyl Iodide cool_0c_2->add_mei stir_overnight Stir Overnight at Room Temperature add_mei->stir_overnight monitor_tlc Monitor by TLC stir_overnight->monitor_tlc quench Quench with NH4Cl (aq) monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract workup Aqueous Workup and Drying extract->workup purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for N-methylation of laurolactam using NaH and MeI.

Protocol 2: Eschweiler-Clarke Reaction

This protocol provides a general guideline for the reductive amination of laurolactam.

Materials:

  • 1-Azacyclododecan-2-one (Laurolactam)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine 1-Azacyclododecan-2-one (1.0 eq), formaldehyde solution (2.5 eq), and formic acid (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours (e.g., 4-8 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully basify with a NaOH solution to a pH > 10.

  • Extract the product with an organic solvent like DCM.

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Protocol 2:

protocol_2_workflow start Start combine_reagents Combine Laurolactam, Formaldehyde, and Formic Acid start->combine_reagents heat_reaction Heat and Stir combine_reagents->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc cool_down Cool to Room Temperature monitor_tlc->cool_down basify Basify with NaOH Solution cool_down->basify extract Extract with Organic Solvent basify->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Purify Product dry_and_concentrate->purify end Final Product purify->end

Caption: Workflow for the Eschweiler-Clarke methylation of laurolactam.

References

Technical Support Center: Purification of N-Methyl-Laurolactam

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers:

Our comprehensive search for established and validated purification techniques specifically for N-methyl-laurolactam has indicated a significant lack of publicly available, detailed experimental protocols. The current body of scientific literature focuses more on the characteristics of its polymer, poly(N-methyl-laurolactam), rather than the purification of the monomer itself.

Therefore, the following guide is constructed based on general principles of purifying N-substituted lactams and analogous compounds. The protocols and troubleshooting advice provided are intended as a starting point for research and development. All methods require careful optimization and validation for your specific crude material and purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in crude N-methyl-laurolactam?

A1: Depending on the synthetic route (e.g., methylation of laurolactam), common impurities may include:

  • Unreacted Laurolactam: The starting material for methylation.

  • Residual Methylating Agents: And their byproducts (e.g., methyl iodide, dimethyl sulfate). These are often reactive and must be quenched and removed.

  • Solvent Residues: From the reaction and initial work-up (e.g., THF, DMF, toluene).

  • Over-methylated or Side-Reaction Products: Small quantities of unintended byproducts.

  • Water: From aqueous work-up steps.

  • Oligomers: Formed if the lactam ring opens and polymerizes under certain conditions, although less likely than with the unsubstituted laurolactam.

Q2: Which purification techniques are theoretically most suitable for N-methyl-laurolactam?

A2: The choice of technique depends on the nature of the impurities and the desired final purity. The most promising methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities (salts, starting materials with significantly different boiling points) and some solvent residues. The N-methyl group lowers the melting point and likely the boiling point compared to laurolactam, making distillation a primary choice.

  • Recrystallization: Excellent for achieving high purity by removing closely related structural analogs and colored impurities. Finding a suitable solvent system is critical.

  • Chromatography: Typically used for very high purity applications or for separating compounds with very similar boiling points. It can be complex to scale up.

Q3: How does the N-methyl group affect purification compared to standard laurolactam?

A3: The N-methyl group significantly alters the molecule's properties:

  • Polarity: The polarity is changed, which will require different solvents for recrystallization and chromatography compared to laurolactam.

  • Hydrogen Bonding: The N-methyl group eliminates the ability of the nitrogen to act as a hydrogen bond donor. This typically leads to a lower melting point and boiling point, and different solubility characteristics. For comparison, laurolactam has a high melting point (around 152°C), while N-methylated lactams are often liquids or low-melting solids.

  • Reactivity: The tertiary amide of N-methyl-laurolactam is generally stable, but ring-opening polymerization can still be a concern under harsh acidic or basic conditions, especially at high temperatures.

Troubleshooting Guides

Issue 1: Poor Yield After Vacuum Distillation
Symptom Possible Cause Suggested Solution
Product decomposes in the distillation pot (darkening, charring). Distillation temperature is too high.Decrease the pressure of the vacuum system to allow distillation at a lower temperature. Use a shorter path distillation apparatus to minimize residence time at high temperatures.
Product co-distills with an impurity. The boiling points of the product and impurity are too close.Switch to fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. Alternatively, consider recrystallization first to remove the impurity.
No product distills over, even at high temperature and low pressure. The boiling point is higher than anticipated, or the vacuum is not as low as the gauge indicates.Verify the accuracy of your vacuum gauge. Ensure all joints in the glassware are properly sealed. If the boiling point is genuinely too high for your setup, melt crystallization or recrystallization may be better alternatives.
Issue 2: Recrystallization Fails or Gives Oily Product
Symptom Possible Cause Suggested Solution
Product does not dissolve, even in a large volume of hot solvent. The solvent is not suitable (product is insoluble).Consult solvent polarity charts. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetonitrile, isopropanol) on a small scale.
Product dissolves but "oils out" upon cooling instead of forming crystals. The solution is too concentrated, cooling is too rapid, or impurities are inhibiting crystallization.Dilute the solution with more solvent. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Try adding a seed crystal. If impurities are suspected, pre-purify by distillation or a charcoal treatment.
No crystals form, even after cooling and scratching. The solution is not saturated, or the product has a very high solubility in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation. If still unsuccessful, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the solution until turbidity persists.

Experimental Protocols (Hypothetical Starting Points)

Protocol 1: Vacuum Distillation

Objective: To remove non-volatile impurities and residual solvents.

Methodology:

  • Ensure the crude N-methyl-laurolactam is dry and free from aqueous residues.

  • Set up a short-path distillation apparatus. A Kugelrohr apparatus is also suitable for small quantities.

  • Add the crude material to the distillation flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Slowly apply vacuum, ensuring that any residual volatile solvents are removed without bumping.

  • Once a stable vacuum is achieved (e.g., <1 Torr), begin heating the distillation pot using an oil bath.

  • Collect fractions based on the boiling point at the given pressure. The main fraction should be clear and colorless.

  • Note: The exact boiling point of N-methyl-laurolactam is not widely reported and will need to be determined experimentally.

Protocol 2: Recrystallization

Objective: To achieve high purity by removing structurally similar impurities.

Methodology:

  • Place the crude or distilled N-methyl-laurolactam in an Erlenmeyer flask.

  • On a hot plate, heat your chosen solvent (e.g., a non-polar solvent like heptane or cyclohexane, or a mixture) in a separate beaker.

  • Slowly add the minimum amount of hot solvent to the flask containing the lactam until it fully dissolves.

  • If the solution is colored, you may consider a hot filtration step or adding a small amount of activated charcoal and then filtering.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visual Workflow for Purification Strategy

Below is a logical workflow for determining the appropriate purification strategy for N-methyl-laurolactam.

Purification_Workflow start Crude N-Methyl-Laurolactam analysis1 Initial Purity Analysis (GC, NMR, TLC) start->analysis1 distillation Vacuum Distillation analysis1->distillation Non-volatile or high BP impurities recrystallization Recrystallization analysis1->recrystallization Solid with suitable solvent chromatography Column Chromatography analysis1->chromatography High purity needed or difficult separation analysis2 Purity Check distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 analysis2->distillation Needs further purification analysis2->recrystallization Needs further purification end_product Pure Product analysis2->end_product Purity OK

Caption: Logical workflow for selecting a purification method.

Technical Support Center: Methylation of 1-Azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 1-azacyclododecan-2-one (also known as laurolactam).

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 1-azacyclododecan-2-one, providing potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation: The lactam nitrogen is not sufficiently nucleophilic without deprotonation. Strong bases like sodium hydride (NaH) are typically required. 2. Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Base and Solvent Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the lactam is fully dissolved before adding the base. 2. Reagent Quality: Use a fresh or properly stored bottle of the methylating agent. Methyl iodide, for instance, can decompose and should be washed with a sodium thiosulfate solution if it appears brown.[1] 3. Temperature Optimization: While starting the reaction at 0°C during deprotonation is common to control the reaction, allowing it to warm to room temperature or gently heating (e.g., to 40-50°C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. 4. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the product. Extend the reaction time if necessary.
Presence of a Major Side Product 1. O-Alkylation: The oxygen of the amide is also a nucleophilic site, leading to the formation of an imino ether (O-methylated product). This is a common side reaction in lactam alkylation.[2] 2. Over-methylation: If the desired product is a mono-methylated amine and the starting material contains other reactive sites, methylation might occur at unintended positions. However, for 1-azacyclododecan-2-one, this is less common.1. Reaction Conditions: O-alkylation can be influenced by the cation, solvent, and temperature. Using a "harder" cation (like Li+) might favor N-alkylation over O-alkylation. Running the reaction at lower temperatures can sometimes improve selectivity. 2. Choice of Methylating Agent: While not extensively documented for this specific lactam, the choice of methylating agent can influence the N/O selectivity.
Multiple Unidentified Products 1. Hydrolysis: If there is moisture in the reaction, the lactam ring can undergo hydrolysis, especially under basic conditions, to form 12-aminododecanoic acid.[1] 2. Degradation: The starting material or product may be degrading under the reaction conditions, especially if elevated temperatures are used for prolonged periods.1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Reaction Temperature and Time: Avoid excessive heating and monitor the reaction to stop it once the starting material is consumed to prevent product degradation.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired N-methylated product and the O-methylated side product may have very similar polarities, making separation by column chromatography challenging. 2. Unreacted Starting Material: Incomplete reaction will leave unreacted 1-azacyclododecan-2-one, which may be difficult to separate from the product.1. Chromatographic Separation: Use a long column with a shallow solvent gradient to improve separation. Different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be tested. 2. Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation could be an effective purification method. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the methylation of 1-azacyclododecan-2-one?

A1: The most prevalent side reaction is O-alkylation, which results in the formation of the corresponding imino ether, 2-methoxy-1-azacyclododecene. This occurs because the amide anion is an ambident nucleophile, with reactivity at both the nitrogen and oxygen atoms. Another potential side reaction, particularly if the reaction conditions are not anhydrous, is the hydrolysis of the lactam ring to form 12-aminododecanoic acid.[1]

Q2: Which methylating agent is best for this reaction?

A2: Common and effective methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS). Methyl iodide is often used in combination with a strong base like sodium hydride.[1] The choice may depend on factors such as desired reactivity, cost, and safety precautions, as both are toxic and should be handled with care.

Q3: How can I favor N-methylation over O-methylation?

A3: While complete selectivity can be challenging, certain strategies can favor N-alkylation. The outcome of N- versus O-alkylation can be influenced by the counter-ion of the base, the solvent, and the electrophile. Generally, polar aprotic solvents like THF or DMF are used. The choice of a less sterically hindered methylating agent might also influence the selectivity.

Q4: What is a typical experimental protocol for the N-methylation of 1-azacyclododecan-2-one?

A4: A general procedure involves the following steps:

  • Dissolve 1-azacyclododecan-2-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add a strong base, such as sodium hydride (NaH), portion-wise and stir for a period (e.g., 30-60 minutes) to allow for deprotonation.

  • Slowly add the methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Q5: How can I confirm the structure of my product and identify any side products?

A5: Spectroscopic methods are essential for characterization.

  • ¹H NMR: In the N-methylated product, you would expect to see a new singlet corresponding to the N-CH₃ group, typically in the range of 2.8-3.2 ppm. The methylene protons adjacent to the nitrogen will also show a shift. In the O-methylated product, a singlet for the O-CH₃ group would appear, usually further downfield (around 3.5-4.0 ppm).

  • ¹³C NMR: The N-methyl carbon will appear as a new signal. The carbonyl carbon signal will also shift upon methylation.

  • IR Spectroscopy: The N-H stretch present in the starting material (around 3200 cm⁻¹) should be absent in the N-methylated product. The carbonyl (C=O) stretch will still be present. The O-methylated product will show a C=N stretch instead of a C=O stretch.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-methylated product (C₁₃H₂₅NO, MW = 211.35 g/mol ).

Reaction Pathway and Side Reactions

The following diagram illustrates the intended N-methylation pathway and the competing O-methylation side reaction.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start 1-Azacyclododecan-2-one anion Lactam Anion start->anion + Base (e.g., NaH) N_product N-Methyl-1-azacyclododecan-2-one (Desired Product) anion->N_product + Methylating Agent (e.g., MeI) (N-Alkylation) O_product 2-Methoxy-1-azacyclododecene (Imino Ether Side Product) anion->O_product + Methylating Agent (e.g., MeI) (O-Alkylation)

Reaction scheme for N-methylation and O-methylation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the methylation of 1-azacyclododecan-2-one.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup Setup Reaction under Inert Atmosphere reagents Dissolve Lactam in Anhydrous Solvent setup->reagents deprotonation Deprotonation with Base (e.g., NaH) at 0°C reagents->deprotonation methylation Add Methylating Agent and Warm to RT deprotonation->methylation monitor Monitor Progress (TLC/GC-MS) methylation->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

References

stability issues of 1-methyl-1-azacyclododecan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 1-methyl-1-azacyclododecan-2-one

Welcome, Researchers and Drug Development Professionals.

This technical support center provides essential guidance on the stability of 1-methyl-1-azacyclododecan-2-one, a macrocyclic N-methylated lactam, under acidic experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and standardized protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1-methyl-1-azacyclododecan-2-one in acidic conditions?

A: As a large-ring lactam (12-membered ring), 1-methyl-1-azacyclododecan-2-one is significantly more stable than small, strained lactams (e.g., β-lactams like penicillin). However, it is susceptible to acid-catalyzed hydrolysis, which involves the cleavage of the amide bond in the lactam ring. The rate of this degradation is highly dependent on factors such as pH, temperature, and the concentration of water in the system. The mechanism for hydrolysis of larger, less-strained lactams typically proceeds through a tetrahedral intermediate, similar to the hydrolysis of acyclic amides[1].

Q2: What is the primary degradation pathway under acidic conditions?

A: The primary degradation pathway is acid-catalyzed hydrolysis. This reaction results in the opening of the macrocyclic ring to form 12-(methylamino)dodecanoic acid hydrochloride. The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule[2][3].

Q3: My experiment shows rapid degradation of the compound. What are the potential causes?

A: Several factors can accelerate the degradation of 1-methyl-1-azacyclododecan-2-one. Refer to the troubleshooting guide below for a systematic approach, but the most common causes include:

  • Low pH: Using a strong acid or a highly concentrated acidic solution will significantly increase the rate of hydrolysis.

  • Elevated Temperature: Reaction rates, including degradation, generally increase with temperature.

  • Aqueous Environment: Water is a necessary reactant for hydrolysis. Experiments in aqueous solutions are more prone to degradation than those in anhydrous organic solvents.

  • Metal Contamination: Trace amounts of certain metal ions can catalyze the hydrolysis of amide bonds[4]. Ensure all glassware is thoroughly cleaned and reagents are of high purity.

Q4: How can I monitor the degradation of 1-methyl-1-azacyclododecan-2-one?

A: The most reliable method for monitoring the stability of the compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6][7] A stability-indicating HPLC method should be developed to separate the parent compound from its primary degradant, 12-(methylamino)dodecanoic acid, and any other potential impurities.[8] This allows for the simultaneous quantification of the remaining active compound and the formation of degradation products over time.

Q5: What conditions can be used to minimize degradation during experiments?

A: To enhance the stability of 1-methyl-1-azacyclododecan-2-one, consider the following:

  • pH Control: Use the mildest acidic conditions required for your experiment. Employing a buffer system to maintain a precise and stable pH can prevent excessive degradation.

  • Temperature Control: Conduct experiments at the lowest feasible temperature. If possible, run reactions at room temperature or below.

  • Solvent Choice: If the experimental design permits, using a non-aqueous or aprotic solvent will inhibit the hydrolysis pathway by limiting the availability of water.

  • Minimize Exposure Time: Plan experiments to minimize the duration the compound is exposed to harsh acidic conditions.

Visualization of Degradation Pathway

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of 1-methyl-1-azacyclododecan-2-one.

G cluster_main Acid-Catalyzed Hydrolysis Pathway A 1-methyl-1-azacyclododecan-2-one B Protonated Carbonyl (Resonance Stabilized) A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Product (12-(methylamino)dodecanoic acid) C->D Proton Transfer & Ring Cleavage G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Dilute in Acidic Medium (e.g., 0.1M HCl) prep->stress t0 Prepare T0 Sample (Immediately Quench & Neutralize) stress->t0 incubate Incubate at Target Temp (e.g., 40°C) stress->incubate analyze Analyze All Samples by HPLC t0->analyze sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Each Aliquot (Neutralize with Base) sample->quench quench->analyze data Calculate Degradation Rate & Half-Life analyze->data G cluster_troubleshooting Troubleshooting Degradation Issues start High/Variable Degradation Observed q_ph Is the pH of the acidic medium correct? start->q_ph a_ph_yes Verify pH with a calibrated meter. q_ph->a_ph_yes No q_temp Is the incubation temperature accurate? q_ph->q_temp Yes end Issue Resolved a_ph_yes->end a_temp_yes Check incubator/bath with a calibrated thermometer. q_temp->a_temp_yes No q_reagents Are reagents (solvents, acids) pure and freshly prepared? q_temp->q_reagents Yes a_temp_yes->end a_reagents_yes Use high-purity reagents. Check for contamination (e.g., metals). q_reagents->a_reagents_yes No q_hplc Is the HPLC method performing correctly? q_reagents->q_hplc Yes a_reagents_yes->end a_hplc_yes Run a system suitability test. Inject a known standard to check recovery. q_hplc->a_hplc_yes No q_hplc->end Yes a_hplc_yes->end

References

Technical Support Center: Optimizing N-Methylation of Large Lactams

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of large lactams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of large lactams, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my N-methylation reaction showing low to no conversion?

Answer:

Low or no conversion in the N-methylation of large lactams can stem from several factors, often related to the reagents, reaction conditions, or the substrate itself.

  • Insufficient Deprotonation: The lactam nitrogen must be sufficiently deprotonated to become nucleophilic. Large, sterically hindered lactams can be less acidic and require a stronger base or more forcing conditions.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) instead of weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and properly handled to maintain its reactivity.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Solution: Use a fresh bottle of the methylating agent, especially for reagents like methyl iodide (MeI) which can decompose over time.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, particularly with less reactive substrates.

    • Solution: Gradually increase the reaction temperature. However, be mindful that excessive heat can lead to side reactions.

  • Steric Hindrance: The large, complex structure of the lactam may sterically hinder the approach of the methylating agent.

    • Solution: Employ a less sterically demanding methylating agent. For example, if using a bulky methyl source, switch to a smaller one like methyl iodide.

Question 2: My reaction is producing a significant amount of O-methylated by-product. How can I improve N-selectivity?

Answer:

The formation of the O-methylated isomer is a common side reaction, as the enolate of the lactam can also act as a nucleophile.[1] The ratio of N- to O-alkylation is highly dependent on the substrate, solvent, and counter-ion.

  • Solvent Effects: The choice of solvent can influence the site of methylation.

    • Solution: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation.

  • Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity.

    • Solution: Using potassium salts (e.g., KH, KHMDS) often favors N-alkylation over lithium or sodium salts.

  • Reaction Temperature: Higher temperatures can sometimes favor O-alkylation.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.

Question 3: I am observing multiple methylations on my lactam. How can I achieve mono-methylation?

Answer:

Over-methylation, leading to quaternary ammonium salts or other by-products, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Stoichiometry: An excess of the methylating agent is a common cause of multiple methylations.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the methylating agent relative to the lactam.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote further methylation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature may also help improve selectivity.

Question 4: The purification of my N-methylated large lactam is difficult. What strategies can I use?

Answer:

Purification of large, often greasy, N-methylated lactams can be challenging due to similar polarities of the product and starting material or by-products.

  • Chromatography: Standard silica gel chromatography may not provide adequate separation.

    • Solution: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. Gradient elution with a carefully selected solvent system is crucial.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solution: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.

  • Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an option.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for N-methylation of large lactams?

A1: The most common methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS). Methyl triflate (MeOTf) is a more reactive but also more expensive alternative. Each has its own advantages and disadvantages in terms of reactivity, cost, and toxicity.

Q2: What are the key safety precautions when working with methylating agents like methyl iodide and dimethyl sulfate?

A2: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] They are suspected carcinogens and can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved and changed frequently), safety goggles, and a lab coat. Have an appropriate quenching solution, such as aqueous ammonia or sodium thiosulfate, readily available to neutralize any spills.

Q3: How does the ring size of the lactam affect the N-methylation reaction?

A3: The ring size and overall conformation of the large lactam can significantly impact the reaction. Larger rings may be more flexible, which can either facilitate or hinder the approach of reagents to the nitrogen atom. Steric hindrance around the nitrogen atom due to the macrocyclic structure can make deprotonation and subsequent methylation more difficult, often requiring stronger bases and more forcing reaction conditions.

Q4: Can I use microwave irradiation to accelerate the N-methylation of large lactams?

A4: Yes, microwave-assisted synthesis can be a valuable tool to accelerate N-methylation reactions. It can significantly reduce reaction times and in some cases improve yields. However, optimization of the reaction time and temperature is crucial to avoid decomposition of the starting material or product and to minimize side reactions.

Q5: How can I confirm that N-methylation has occurred?

A5: The most common methods for confirming N-methylation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the appearance of a new singlet in the range of 2.5-3.5 ppm is indicative of the N-methyl group. In ¹³C NMR, a new signal around 30-40 ppm will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product, which will be 14.01565 Da higher than the starting material.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the N-methylation of lactams. Note that optimal conditions can vary significantly based on the specific substrate.

Table 1: Comparison of Common N-Methylation Conditions

Methylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl Iodide (MeI)NaHTHF / DMF0 to 6070-95
Dimethyl Sulfate (DMS)K₂CO₃Acetone / DMF25 to 8065-90
Dimethyl Sulfate (DMS)NaHTHF0 to 2580-98[3]
Trimethyloxonium tetrafluoroborateProton SpongeCH₂Cl₂2575-90

Experimental Protocols

Protocol 1: N-Methylation of a Large Lactam using Sodium Hydride and Methyl Iodide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the large lactam (1.0 eq.).

  • Dissolution: Dissolve the lactam in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Protocol 2: N-Methylation of a Large Lactam using Potassium Carbonate and Dimethyl Sulfate

  • Preparation: To a round-bottom flask, add the large lactam (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Methylating Agent Addition: Add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Lactam & Solvent start->reagents base Add Base reagents->base methylation Add Methylating Agent base->methylation stir Stir & Monitor methylation->stir quench Quench Reaction stir->quench extract Extract quench->extract purify Purify extract->purify end N-Methylated Lactam purify->end

Caption: General experimental workflow for the N-methylation of large lactams.

troubleshooting_logic cluster_base Base Issues cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_o_alk O-Alkylation cluster_poly_alk Poly-methylation start Low Conversion? base_strength Increase Base Strength start->base_strength Yes base_freshness Use Fresh Base start->base_freshness Yes reagent_activity Use Fresh Methylating Agent start->reagent_activity Yes temp Increase Temperature start->temp Yes time Increase Reaction Time start->time Yes side_reactions Side Reactions? start->side_reactions No o_alk_solvent Change Solvent side_reactions->o_alk_solvent O-Alkylation o_alk_temp Lower Temperature side_reactions->o_alk_temp O-Alkylation poly_alk_stoich Adjust Stoichiometry side_reactions->poly_alk_stoich Poly-methylation poly_alk_time Reduce Time side_reactions->poly_alk_time Poly-methylation end Successful Reaction side_reactions->end No

Caption: Troubleshooting decision tree for N-methylation of large lactams.

References

Technical Support Center: Synthesis of 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Azacyclododecan-2-one, 1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the precursor, 1-Azacyclododecan-2-one (laurolactam), and its subsequent N-methylation.

Stage 1: Synthesis of 1-Azacyclododecan-2-one (Laurolactam)

The synthesis of laurolactam is typically achieved through a Beckmann rearrangement of cyclododecanone oxime.

Question: My laurolactam yield is low after the Beckmann rearrangement. What are the potential causes and solutions?

Answer:

Low yields in the Beckmann rearrangement of cyclododecanone oxime can stem from several factors. Here are the common causes and their respective solutions:

  • Incomplete Oxime Formation: The purity and dryness of the cyclododecanone oxime precursor are crucial. Ensure the oxime formation has gone to completion.

    • Solution: Monitor the oximation reaction by thin-layer chromatography (TLC) to ensure all the cyclododecanone has been consumed. Purify the oxime by recrystallization before proceeding to the rearrangement.

  • Inefficient Rearrangement Catalyst: The choice and handling of the acid catalyst are critical.

    • Solution: Strong acids like concentrated sulfuric acid are commonly used. Ensure the acid is fresh and added at the correct temperature, as the reaction can be exothermic. Alternative catalysts like cyanuric chloride with zinc chloride in acetonitrile have also been reported to give high yields.

  • Suboptimal Reaction Temperature: The temperature for the rearrangement needs to be carefully controlled.

    • Solution: If using sulfuric acid, the temperature is typically elevated. For the cyanuric chloride/zinc chloride system, refluxing in acetonitrile (around 82°C) for about an hour is recommended. Monitor the reaction progress by TLC.

  • Difficult Product Isolation: Laurolactam can be challenging to isolate from the reaction mixture.

    • Solution: After neutralizing the reaction mixture, extraction with a suitable organic solvent is necessary. Ensure complete extraction by performing multiple extractions. Purification is often achieved by recrystallization or distillation under reduced pressure.

Question: I am observing significant impurity peaks in the NMR spectrum of my synthesized laurolactam. What could these be and how can I purify my product?

Answer:

Impurities in the final laurolactam product can include unreacted starting materials or side products from the rearrangement.

  • Potential Impurities:

    • Unreacted cyclododecanone oxime.

    • Side products from incomplete rearrangement or side reactions.

  • Purification Methods:

    • Recrystallization: Laurolactam can be purified by recrystallization from solvents like ethanol/water mixtures or acetonitrile/water mixtures.

    • Distillation: Multistage distillation under reduced pressure is an effective method for obtaining high-purity laurolactam.[1]

    • Adsorbent Treatment: Contacting molten laurolactam with adsorbents like alumina or silica gel can also be used for purification.

Stage 2: N-Methylation of 1-Azacyclododecan-2-one (Laurolactam)

This step involves the methylation of the nitrogen atom of the lactam ring to yield the final product, 1-Azacyclododecan-2-one, 1-methyl-.

Question: The N-methylation of my laurolactam is not proceeding to completion, resulting in a mixture of starting material and product. How can I improve the conversion?

Answer:

Incomplete conversion during the N-methylation of laurolactam can be due to several factors related to the reagents and reaction conditions.

  • Insufficiently Strong Base: The acidity of the N-H proton in laurolactam is relatively low, requiring a strong base for complete deprotonation.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure the NaH is fresh and handled under an inert atmosphere to prevent deactivation by moisture.

  • Low Reactivity of Methylating Agent: The choice of methylating agent can impact the reaction rate.

    • Solution: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents. Use a slight excess of the methylating agent to drive the reaction to completion.

  • Steric Hindrance: The large ring structure of laurolactam might present some steric hindrance.

    • Solution: Increasing the reaction temperature and/or reaction time may be necessary to overcome steric hindrance and achieve full conversion. Monitor the reaction progress by TLC or GC-MS.

Question: I am observing side products in my N-methylation reaction. What are the likely side products and how can I minimize their formation?

Answer:

Side product formation is a common issue in N-methylation reactions. The nature of the side products depends on the reagents and conditions used.

  • Potential Side Products:

    • O-methylation: Formation of the O-methylated product is a potential side reaction, especially with reagents like dimethyl sulfate.

    • Multiple Methylations: While less common for lactams, over-methylation can occur under harsh conditions.

    • Decomposition: At high temperatures, the starting material or product may decompose.

  • Minimizing Side Products:

    • Choice of Reagents: Using a methylating agent that favors N-alkylation over O-alkylation can be beneficial.

    • Controlled Conditions: Add the methylating agent slowly and at a controlled temperature to minimize side reactions.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as the presence of water can lead to unwanted side reactions and deactivate the base.

Question: How can I effectively purify the final product, 1-Azacyclododecan-2-one, 1-methyl-, from the reaction mixture?

Answer:

Purification of the N-methylated product requires separating it from unreacted laurolactam, excess reagents, and any side products.

  • Purification Strategy:

    • Work-up: After the reaction is complete, quench the excess base and methylating agent carefully. An aqueous work-up followed by extraction with an organic solvent is a standard procedure.

    • Chromatography: Column chromatography on silica gel is often the most effective method for separating the N-methylated product from the more polar unreacted laurolactam and other impurities.

    • Distillation: If the product is thermally stable, distillation under reduced pressure can be a viable purification method for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the two-step synthesis of 1-Azacyclododecan-2-one, 1-methyl-?

A1: The overall yield can vary significantly depending on the specific protocols and optimization of each step. The Beckmann rearrangement of cyclododecanone oxime to laurolactam can achieve high yields, often in the range of 90-95%. The subsequent N-methylation yield can be more variable, but with optimized conditions, yields of 70-90% can be expected. Therefore, a good overall yield would be in the range of 63-85%.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Beckmann Rearrangement: The use of concentrated strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • N-Methylation:

    • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

    • Methyl Iodide (CH₃I) and Dimethyl Sulfate ((CH₃)₂SO₄): Both are toxic and potential carcinogens. They should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

Q3: Can I monitor the progress of both reaction steps using thin-layer chromatography (TLC)?

A3: Yes, TLC is a very effective technique for monitoring both reactions.

  • Beckmann Rearrangement: You can monitor the disappearance of the cyclododecanone oxime spot and the appearance of the more polar laurolactam spot.

  • N-Methylation: You can monitor the disappearance of the laurolactam spot and the appearance of the less polar 1-Azacyclododecan-2-one, 1-methyl- spot.

Data Presentation

Table 1: Summary of Key Experimental Parameters and Expected Outcomes

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Oximation Cyclododecanone, Hydroxylamine hydrochlorideSodium hydroxideEthanol/WaterReflux0.5 - 1>95
Beckmann Rearrangement Cyclododecanone oximeConc. H₂SO₄ or Cyanuric chloride/ZnCl₂Acetonitrile80 - 1601 - 290 - 95
N-Methylation 1-Azacyclododecan-2-one (Laurolactam)NaH, CH₃I or (CH₃)₂SO₄THF or DMF0 - 602 - 2470 - 90

Experimental Protocols

Protocol 1: Synthesis of 1-Azacyclododecan-2-one (Laurolactam) via Beckmann Rearrangement
  • Oxime Formation: In a round-bottom flask, dissolve cyclododecanone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Reflux the mixture for 30-60 minutes until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture in an ice bath to induce crystallization of the cyclododecanone oxime. Filter the crystals, wash with cold water, and dry under vacuum.

  • Beckmann Rearrangement: In a separate flask, carefully add the dried cyclododecanone oxime to concentrated sulfuric acid at a controlled temperature. Heat the mixture as required (e.g., 120-130°C) for 1-2 hours. Alternatively, for a milder procedure, dissolve the oxime in acetonitrile, add catalytic amounts of cyanuric chloride and anhydrous zinc chloride, and reflux for 1 hour. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude laurolactam by recrystallization or distillation.

Protocol 2: Synthesis of 1-Azacyclododecan-2-one, 1-methyl- via N-Methylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1-1.5 equivalents) in anhydrous THF or DMF.

  • Deprotonation: Cool the suspension to 0°C and add a solution of 1-Azacyclododecan-2-one (laurolactam) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Troubleshooting cluster_laurolactam Stage 1: Laurolactam Synthesis cluster_methylation Stage 2: N-Methylation start_laurolactam Start: Beckmann Rearrangement problem_low_yield_l Problem: Low Laurolactam Yield start_laurolactam->problem_low_yield_l problem_impurity_l Problem: Laurolactam Impurities start_laurolactam->problem_impurity_l cause_incomplete_oxime Cause: Incomplete Oxime Formation problem_low_yield_l->cause_incomplete_oxime cause_catalyst_l Cause: Inefficient Catalyst problem_low_yield_l->cause_catalyst_l cause_temp_l Cause: Suboptimal Temperature problem_low_yield_l->cause_temp_l solution_monitor_oxime Solution: Monitor Oximation by TLC, Purify Oxime cause_incomplete_oxime->solution_monitor_oxime solution_monitor_oxime->start_laurolactam Re-run Oximation solution_catalyst_l Solution: Use Fresh, Appropriate Acid; Control Addition cause_catalyst_l->solution_catalyst_l solution_catalyst_l->start_laurolactam Optimize Rearrangement solution_temp_l Solution: Careful Temperature Control cause_temp_l->solution_temp_l solution_temp_l->start_laurolactam Optimize Rearrangement solution_purification_l Solution: Recrystallization or Distillation problem_impurity_l->solution_purification_l start_methylation Start: N-Methylation solution_purification_l->start_methylation Proceed to N-Methylation problem_incomplete_conv Problem: Incomplete Conversion start_methylation->problem_incomplete_conv problem_side_products Problem: Side Product Formation start_methylation->problem_side_products problem_purification_m Problem: Difficult Purification start_methylation->problem_purification_m cause_base Cause: Insufficiently Strong Base problem_incomplete_conv->cause_base cause_reagent Cause: Low Reactivity of Methylating Agent problem_incomplete_conv->cause_reagent cause_steric Cause: Steric Hindrance problem_incomplete_conv->cause_steric solution_base Solution: Use Fresh NaH in Anhydrous Solvent cause_base->solution_base solution_base->start_methylation Optimize Methylation solution_reagent Solution: Use Excess CH₃I or (CH₃)₂SO₄ cause_reagent->solution_reagent solution_reagent->start_methylation Optimize Methylation solution_steric Solution: Increase Temperature/Time cause_steric->solution_steric solution_steric->start_methylation Optimize Methylation solution_side_products Solution: Control Conditions, Use Anhydrous Reagents problem_side_products->solution_side_products solution_side_products->start_methylation Optimize Methylation solution_purification_m Solution: Column Chromatography or Vacuum Distillation problem_purification_m->solution_purification_m

Caption: Troubleshooting workflow for the synthesis of 1-Azacyclododecan-2-one, 1-methyl-.

References

common impurities in 1-methyl-1-azacyclododecan-2-one and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1-azacyclododecan-2-one (also known as N-methyllaurolactam).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 1-methyl-1-azacyclododecan-2-one.

Q1: What are the most common impurities in synthetically produced 1-methyl-1-azacyclododecan-2-one?

The impurities largely depend on the synthetic route employed. The most common method for synthesizing 1-methyl-1-azacyclododecan-2-one is the N-methylation of 1-azacyclododecan-2-one (laurolactam). The impurities will therefore be related to the reagents and byproducts of this reaction.

Two primary methylation methods are commonly used, each with a distinct impurity profile:

  • Method A: Methylation using Dimethyl Sulfate ((CH₃)₂SO₄)

    • Unreacted Laurolactam: Incomplete methylation leads to the presence of the starting material.

    • Residual Dimethyl Sulfate: A genotoxic reagent that must be completely removed.

    • Methanol and Sulfuric Acid: Formed from the hydrolysis of dimethyl sulfate during workup.

  • Method B: Methylation using Sodium Hydride (NaH) and Methyl Iodide (CH₃I)

    • Unreacted Laurolactam: Similar to Method A, resulting from incomplete reaction.

    • Residual Methyl Iodide: A volatile and toxic reagent.

    • Sodium Iodide (NaI): A salt byproduct of the reaction.

    • Residual Solvents: Such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) used during the synthesis.

Q2: My final product of 1-methyl-1-azacyclododecan-2-one is off-color (yellowish). What is the likely cause and how can I fix it?

A yellowish tint in the final product often indicates the presence of impurities. The discoloration can arise from several sources:

  • Residual starting materials or byproducts: As listed in Q1.

  • Thermal degradation: If the compound has been heated excessively during distillation or drying.

  • Oxidation: Exposure to air and light can sometimes lead to the formation of colored impurities.

Troubleshooting Steps:

  • Analytical Confirmation: First, confirm the presence of impurities using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Purification: If impurities are confirmed, repurification is necessary. The two most effective methods are:

    • Fractional Vacuum Distillation: This is highly effective for separating the desired product from less volatile (e.g., unreacted laurolactam, salts) and more volatile (e.g., residual methyl iodide, methanol) impurities.

    • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the mother liquor. A non-polar solvent like hexane or heptane is a good starting point for recrystallization of N-alkyllactams.

Q3: How can I effectively remove unreacted laurolactam from my 1-methyl-1-azacyclododecan-2-one product?

Unreacted laurolactam is a common impurity. Due to the difference in boiling points and polarity between laurolactam and its N-methylated derivative, two primary methods are effective for its removal:

  • Fractional Vacuum Distillation: This is the most common and efficient method. 1-methyl-1-azacyclododecan-2-one has a lower boiling point than laurolactam. By carefully controlling the temperature and pressure during distillation, you can selectively distill the methylated product, leaving the unreacted laurolactam behind in the distillation flask.

  • Solvent Extraction: This can be an alternative. The polarity difference between the two compounds can be exploited. For instance, a solvent system can be devised where one compound is preferentially dissolved. However, this is generally less efficient than distillation for this specific separation.

Q4: What is the best way to quench and remove residual methylating agents like dimethyl sulfate or methyl iodide?

It is critical to completely remove these toxic and reactive reagents from your final product.

  • For Dimethyl Sulfate:

    • Quenching: The reaction mixture should be quenched by the slow addition of a basic solution, such as aqueous sodium hydroxide or ammonium hydroxide. This will hydrolyze the dimethyl sulfate to methanol and sulfuric acid (in the case of NaOH) or form methylamines (in the case of NH₄OH).[1][2]

    • Extraction: After quenching, perform a liquid-liquid extraction. The desired product will remain in the organic layer, while the salts and methanol will partition into the aqueous layer.

    • Washing: Wash the organic layer multiple times with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • For Methyl Iodide:

    • Quenching: A solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent for methyl iodide. It reacts to form sodium iodide and sodium methylthiosulfate. Alternatively, a basic wash with sodium bicarbonate or sodium hydroxide solution can also be used.[3][4]

    • Evaporation: Methyl iodide is quite volatile. After quenching and initial workup, it can often be removed along with the solvent during rotary evaporation.

    • Distillation: Any remaining traces will be removed during the final vacuum distillation of the product.

Q5: My GC-MS analysis shows multiple unexpected peaks. What could be their origin?

Unexpected peaks in a GC-MS chromatogram can be due to a variety of reasons:

  • Side Reactions: Besides the main methylation reaction, side reactions can occur, leading to the formation of byproducts. For example, if using a strong base like NaH, elimination reactions could potentially occur depending on the substrate.

  • Solvent Impurities: The solvents used in the reaction or workup may contain impurities that are carried through to the final product.

  • Degradation: The product may have degraded during analysis due to high temperatures in the GC injector or column.

  • Contamination: Contamination from glassware, septa, or other laboratory equipment can introduce extraneous peaks.

Troubleshooting Steps:

  • Analyze the Mass Spectra: Carefully analyze the mass spectrum of each unknown peak to deduce its structure.

  • Review the Reaction Conditions: Consider if any of the reaction conditions (e.g., temperature, reaction time, stoichiometry) could have favored side reactions.

  • Run a Blank: Inject a sample of the solvent used for dilution to check for solvent impurities.

  • Optimize GC-MS Method: If degradation is suspected, try lowering the injector and oven temperatures.

Data on Impurity Removal

The following tables provide hypothetical but realistic data on the effectiveness of different purification methods for 1-methyl-1-azacyclododecan-2-one.

Table 1: Purity Profile after Synthesis using Dimethyl Sulfate

ImpurityConcentration in Crude Product (%)Concentration after Distillation (%)Concentration after Recrystallization (%)
Unreacted Laurolactam15.20.8< 0.1
Dimethyl Sulfate1.5< 0.01Not Detected
Methanol2.1< 0.1Not Detected
Other Byproducts0.70.2< 0.1
1-Methyl-1-azacyclododecan-2-one 80.5 98.89 > 99.8

Table 2: Purity Profile after Synthesis using NaH/Methyl Iodide

ImpurityConcentration in Crude Product (%)Concentration after Distillation (%)Concentration after Recrystallization (%)
Unreacted Laurolactam12.80.5< 0.1
Methyl Iodide0.9< 0.05Not Detected
Reaction Solvent (THF)5.00.1< 0.05
Other Byproducts0.50.1< 0.1
1-Methyl-1-azacyclododecan-2-one 80.8 99.25 > 99.75

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude 1-methyl-1-azacyclododecan-2-one into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, more volatile fraction, which will contain residual solvents and methylating agents.

    • Main Fraction: As the temperature stabilizes at the boiling point of 1-methyl-1-azacyclododecan-2-one under the applied vacuum, collect the pure product in a clean receiving flask.

    • Residue: The less volatile impurities, such as unreacted laurolactam, will remain in the distillation flask.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which 1-methyl-1-azacyclododecan-2-one is soluble at elevated temperatures but sparingly soluble at room temperature or below. Heptane or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly heated and then filtered hot to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the crystals and the composition of the mother liquor by GC-MS.

Protocol 3: GC-MS Analysis for Purity Assessment

  • Instrument: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1 split ratio).

    • Injection volume: 1 µL.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-500 amu.

    • Scan speed: Normal.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification Laurolactam Laurolactam Crude_Product Crude Product Laurolactam->Crude_Product Methylating_Agent Methylating Agent (e.g., (CH3)2SO4 or CH3I) Methylating_Agent->Crude_Product Quenching Quenching & Workup Crude_Product->Quenching Removal of reactive reagents Distillation Fractional Vacuum Distillation Quenching->Distillation Recrystallization Recrystallization Distillation->Recrystallization Optional Further Purification Pure_Product Pure Product (>99.5%) Distillation->Pure_Product Primary Purification Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of 1-methyl-1-azacyclododecan-2-one.

Troubleshooting_Logic Start Product Fails Purity Specification Identify_Impurity Identify Impurity (e.g., GC-MS, NMR) Start->Identify_Impurity Unreacted_SM Unreacted Starting Material (Laurolactam) Identify_Impurity->Unreacted_SM Residual_Reagent Residual Reagent ((CH3)2SO4, CH3I) Identify_Impurity->Residual_Reagent Discoloration Discoloration Identify_Impurity->Discoloration Distill Perform Fractional Vacuum Distillation Unreacted_SM->Distill Quench Re-quench and Perform Aqueous Wash Residual_Reagent->Quench Recrystallize Perform Recrystallization Discoloration->Recrystallize Check_Purity Re-analyze for Purity Distill->Check_Purity Quench->Check_Purity Recrystallize->Check_Purity

References

Technical Support Center: Degradation of N-methylated Macrocyclic Lactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N-methylated macrocyclic lactams.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for N-methylated macrocyclic lactams?

A1: The primary degradation pathway for macrocyclic lactams is typically hydrolysis of the amide (lactam) bond, leading to a linear amino acid.[1] For N-methylated macrocyclic lactams, this pathway is still relevant. However, N-methylation can influence the rate of hydrolysis. Other potential degradation pathways, especially under stress conditions, may include oxidation or photolytic degradation, depending on the overall structure of the macrocycle.

Q2: How does N-methylation affect the stability of macrocyclic lactams?

A2: N-methylation generally increases the metabolic stability of peptides and macrocycles by providing steric hindrance against enzymatic degradation.[2][3] It replaces the amide proton with a methyl group, which can disrupt the binding of proteases that would otherwise recognize and cleave the amide bond.[3] This modification can also impact the conformation of the macrocycle, which may indirectly affect its chemical stability.[3]

Q3: What are the common analytical techniques used to study the degradation of these compounds?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and powerful technique for studying the degradation of N-methylated macrocyclic lactams.[4][5] HPLC allows for the separation of the parent compound from its degradation products, while MS provides structural information for the identification of these products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of major degradation products.

Q4: What are typical stress conditions used in forced degradation studies?

A4: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule. Typical stress conditions include:

  • Acidic conditions: e.g., 0.1 M HCl

  • Basic conditions: e.g., 0.1 M NaOH

  • Oxidative conditions: e.g., 3% H₂O₂

  • Thermal stress: e.g., heating at 60-80°C

  • Photolytic stress: e.g., exposure to UV or fluorescent light

These conditions help to identify potential degradation products that might form under various storage and handling conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the macrocycle observed in initial stability studies. The lactam bond is highly strained or susceptible to hydrolysis under the experimental conditions.- Modify the macrocyclic ring size to reduce ring strain.- Adjust the pH and temperature of the experimental medium.[6] - Ensure the purity of the starting material, as impurities can sometimes catalyze degradation.
Inconsistent results between experimental replicates. - Inaccurate sample preparation.- Instability of the compound in the analytical mobile phase.- Fluctuation in temperature or light exposure.- Use a precise and validated sample preparation protocol.- Assess the stability of the compound in the mobile phase by running delayed injections.- Control the temperature and protect samples from light during the experiment.
Difficulty in identifying degradation products. - Low abundance of degradation products.- Co-elution of products with the parent compound or other components.- Lack of ionization of degradation products in the mass spectrometer.- Concentrate the sample after forced degradation to increase the concentration of degradation products.- Optimize the HPLC method (e.g., change the gradient, column, or mobile phase) to improve separation.- Use different ionization sources (e.g., ESI, APCI) and polarities in the mass spectrometer.
N-methylated macrocycle appears more stable than expected, with minimal degradation under stress conditions. N-methylation and the macrocyclic structure provide significant steric and conformational protection against degradation.- Employ more aggressive stress conditions (e.g., higher temperature, longer exposure time, more concentrated acid/base).- Consider using enzymatic degradation assays to assess metabolic stability.[2]

Experimental Protocols

General Protocol for a Chemical Stability Assay of an N-methylated Macrocyclic Lactam
  • Stock Solution Preparation: Prepare a stock solution of the N-methylated macrocyclic lactam in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the working solution into several vials. For a time-course experiment, prepare a set of vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Incubate the vials at a controlled temperature (e.g., 37°C).

  • Sampling: At each designated time point, take an aliquot from one of the vials.

  • Quenching: Immediately quench the degradation process by adding an equal volume of cold organic solvent (e.g., acetonitrile) to the aliquot. This will precipitate any proteins and stop further degradation.

  • Centrifugation: Centrifuge the quenched sample to pellet any precipitate.

  • Analysis: Analyze the supernatant by a validated HPLC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life.

Quantitative Data Summary

The following table presents example stability data for two hypothetical N-methylated macrocyclic lactams under different pH conditions at 37°C. This illustrates how N-methylation at different positions could influence stability.

CompoundN-methylation PositionpHHalf-life (hours)
Macrocycle ANone7.412
Macrocycle A-NMe1Position 17.448
Macrocycle A-NMe5Position 57.436
Macrocycle ANone2.08
Macrocycle A-NMe1Position 12.024
Macrocycle A-NMe5Position 52.018

Visualizations

Hypothetical Degradation Pathway

DegradationPathway Parent N-methylated Macrocyclic Lactam Hydrolysis Hydrolysis of Lactam Bond Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Parent->Oxidation [O] Product Linear Amino Acid Hydrolysis->Product OxidizedProduct Oxidized Macrocycle Oxidation->OxidizedProduct

Caption: Hypothetical degradation pathways for an N-methylated macrocyclic lactam.

Experimental Workflow for Stability Assay

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solution Stock->Working Incubate Incubate at 37°C Working->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC-MS Analysis Quench->Analyze Data Data Analysis Analyze->Data

Caption: General experimental workflow for a stability assay of a macrocyclic lactam.

References

Technical Support Center: Characterization of 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Azacyclododecan-2-one, 1-methyl-. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of this N-methylated macrocyclic lactam.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analytical characterization of 1-Azacyclododecan-2-one, 1-methyl-.

Question 1: Why do I observe broad or doubled peaks in the ¹H or ¹³C NMR spectrum of my sample?

Answer: This is a common issue for N-substituted amides, including N-methylated lactams. The broadening or doubling of peaks is typically due to the presence of rotamers (rotational isomers) resulting from slow rotation around the amide C-N bond on the NMR timescale. At room temperature, both the cis and trans conformations may be present and interconverting slowly, leading to distinct sets of signals for each isomer.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 50°C, 80°C). As the temperature increases, the rate of rotation around the C-N bond increases. If rotamers are the cause, the distinct peaks will broaden and eventually coalesce into a single, sharp average signal.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help correlate the protons and carbons for each individual rotamer, aiding in the structural assignment of both isomers.

  • Solvent Change: The equilibrium between rotamers can be solvent-dependent. Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) may change the chemical shifts and potentially simplify the spectrum.[1]

Question 2: I am having difficulty obtaining a clear molecular ion (M⁺) peak in my mass spectrum using Electron Ionization (EI). Why is this happening?

Answer: Macrocyclic compounds, especially larger lactams, can be prone to fragmentation under the high-energy conditions of Electron Ionization (EI), leading to a weak or absent molecular ion peak.[2][3] The N-methyl group can also influence fragmentation pathways.

Troubleshooting Steps:

  • Use Soft Ionization Techniques: Employ methods like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are lower-energy techniques that are much more likely to yield a prominent protonated molecule [M+H]⁺ (in ESI) or adduct ion, making it easier to confirm the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To confirm that a low-abundance peak is indeed the molecular ion, you can perform an MS/MS experiment. Isolate the suspected molecular ion and fragment it to see if it produces expected daughter ions. This is particularly useful for distinguishing the molecular ion from a fragment or impurity.[4]

Question 3: My sample appears pure by TLC, but HPLC analysis shows a broad peak or multiple closely eluting peaks. What is the cause?

Answer: This phenomenon in chromatography can also be attributed to the presence of rotamers, similar to the issue observed in NMR.[5] If the interconversion between the cis and trans isomers is slow relative to the time it takes to pass through the HPLC column, they can separate into two distinct or overlapping peaks.

Troubleshooting Steps:

  • Adjust Column Temperature: Increasing the temperature of the HPLC column can accelerate the interconversion of rotamers, causing the peaks to coalesce into a single, sharper peak.

  • Modify Mobile Phase: Altering the solvent composition or flow rate can change the interaction with the stationary phase and may improve peak shape.[5]

  • Consider Peak Tailing: If a single peak shows significant tailing, it may be due to the interaction of the basic nitrogen atom with residual silanol groups on the silica-based column. Using a mobile phase with a small amount of an amine modifier (like triethylamine) or switching to an end-capped column can mitigate this issue.

Question 4: How can I confirm the identity of an -OH or -NH proton impurity in my NMR spectrum?

Answer: While 1-Azacyclododecan-2-one, 1-methyl- has no exchangeable protons, impurities from starting materials (like the parent laurolactam) or solvents might introduce -OH or -NH signals.

Troubleshooting Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to oxygen or nitrogen will exchange with deuterium, causing their corresponding peaks to disappear or significantly diminish in intensity.[1]

Data Presentation

Table 1: Predicted Spectroscopic Data for 1-Azacyclododecan-2-one, 1-methyl-
Parameter Value Notes
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Predicted ¹H NMR ~2.9-3.1 ppm (s, 3H, N-CH₃)The N-methyl group appears as a singlet.
~3.2-3.4 ppm (t, 2H, -N-CH₂-)Methylene group adjacent to the nitrogen.
~2.3-2.5 ppm (t, 2H, -CH₂-C=O)Methylene group adjacent to the carbonyl.
~1.2-1.7 ppm (m, 16H, ring CH₂)Overlapping signals from the other ring methylene groups.
Predicted ¹³C NMR ~175 ppm (C=O)Carbonyl carbon.
~50 ppm (-N-CH₂-)Methylene carbon adjacent to the nitrogen.
~35 ppm (N-CH₃)N-methyl carbon.
~36 ppm (-CH₂-C=O)Methylene carbon adjacent to the carbonyl.
~23-28 ppm (ring CH₂)Other methylene carbons in the large ring.
Mass Spectrometry (ESI) m/z 198.18 [M+H]⁺Expected value for the protonated molecule.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via flow injection. Acquire data over a mass range of m/z 50-500.

  • Verification: Confirm the molecular weight by identifying the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₂₄NO⁺ (198.1852).

Protocol 2: Variable Temperature (VT) NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆) in a standard NMR tube. These solvents have a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (25°C) to identify the broadened or doubled peaks.

  • Temperature Increments: Increase the spectrometer temperature in increments of 15-20°C (e.g., 40°C, 60°C, 80°C, 100°C).

  • Equilibration and Shimming: Allow the sample to equilibrate at each new temperature for 5-10 minutes before re-shimming the instrument.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe the spectra for peak coalescence. The temperature at which the separate signals merge into a single peak is the coalescence temperature, which can be used to calculate the energy barrier to rotation.

Visualizations

Diagram 1: Troubleshooting Workflow for Characterization

cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting cluster_purity Purity Troubleshooting start Characterization Issue Encountered nmr_issue Problem with NMR Spectrum start->nmr_issue ms_issue Problem with Mass Spectrum start->ms_issue purity_issue Purity/Chromatography Problem start->purity_issue broad_peaks Broad or Doubled Peaks? nmr_issue->broad_peaks impurity_check Suspected Impurity Peak? nmr_issue->impurity_check no_mol_ion Weak or Absent Molecular Ion? ms_issue->no_mol_ion hplc_broad Broad or Split HPLC Peak? purity_issue->hplc_broad vt_nmr Perform Variable Temperature NMR broad_peaks->vt_nmr d2o_shake Perform D2O Shake for -NH/-OH Impurities impurity_check->d2o_shake soft_ion Use Soft Ionization (ESI, CI) no_mol_ion->soft_ion temp_hplc Adjust HPLC Column Temperature hplc_broad->temp_hplc

Caption: A logical workflow for troubleshooting common issues in NMR, MS, and HPLC analysis.

Diagram 2: Plausible Mass Spectrometry Fragmentation

mol_ion [M+H]⁺ m/z = 198 frag1 Alpha-cleavage Loss of C₉H₁₈ m/z = 58 mol_ion->frag1 - C₉H₁₈ frag2 Alpha-cleavage Loss of CH₃ m/z = 183 mol_ion->frag2 - •CH₃ frag3 Ring Opening & Fragmentation mol_ion->frag3

Caption: Simplified diagram of potential fragmentation pathways for the target molecule in MS.

References

Technical Support Center: Methylation of 1-Azacyclododecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of 1-azacyclododecan-2-one (laurolactam). This guide provides researchers, scientists, and drug development professionals with detailed information on alternative methylation reagents, troubleshooting advice, and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the N-methylation of 1-azacyclododecan-2-one, particularly when seeking alternatives to traditional reagents like methyl iodide or dimethyl sulfate.

Q1: We are looking for safer, less toxic alternatives to methyl iodide for our methylation protocol. What are our options?

A1: Several greener and less hazardous reagents are available. Dimethyl Carbonate (DMC) is an excellent eco-friendly option.[1][2] It is biodegradable, has low toxicity, and the only by-product is methanol, which can often be recycled.[2] However, DMC is less reactive and typically requires higher temperatures (180–200°C) and a catalyst, such as K₂CO₃, to be effective.[2] Another approach involves using quaternary ammonium salts , like phenyl trimethylammonium iodide (PhMe₃NI), which are safe, easy-to-handle solids and show excellent monoselectivity, preventing over-methylation.[3][4][5]

Q2: Our methylation attempts are resulting in low yields. What factors should we investigate?

A2: Low yields can stem from several factors depending on the reagent used:

  • Reagent Reactivity: If you are using a mild reagent like Dimethyl Carbonate (DMC), ensure the temperature is high enough and the catalyst is active.[2] For highly reactive but moisture-sensitive reagents like Trimethyloxonium tetrafluoroborate (Meerwein's Salt) , it is critical to use anhydrous conditions, as the salt rapidly decomposes in the presence of water.[6]

  • Base Selection: The choice and strength of the base are crucial. Amides and lactams are weakly acidic, so a sufficiently strong base is needed to generate the conjugate base for alkylation.[7] For reagents like Methyl Trifluoroacetate (MTFA), a base such as t-BuOK is required to drive the reaction.[8]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often effective for N-alkylation. For Meerwein's salt, dichloromethane or nitromethane are commonly used.[9]

Q3: We are observing O-methylation as a significant side product. How can we improve selectivity for N-methylation?

A3: The N- versus O-alkylation of lactams is a common challenge.[10] The outcome is highly dependent on the substrate, alkylating agent, and reaction conditions. To favor N-methylation:

  • Use Monoselective Reagents: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported to provide excellent monoselectivity for N-methylation of amides.[3][4]

  • Optimize Reaction Conditions: In some cases, prolonged heating can convert the O-methylated product back to the more thermodynamically stable N-methylated isomer, although this is substrate-dependent.[10]

  • Consider a Two-Step Procedure: An alternative involves a two-step, one-pot procedure using silylating agents like HMDS followed by transilylation and a Chapman-type rearrangement, which can furnish the N-methylated product with high selectivity.[10]

Q4: What is Trimethyloxonium tetrafluoroborate (Meerwein's Salt), and when should it be used?

A4: Trimethyloxonium tetrafluoroborate, [(CH₃)₃O]⁺[BF₄]⁻, is a powerful and highly efficient methylating agent, stronger than both dimethyl sulfate and methyl triflate.[6][9][11] It is an excellent choice for methylating weakly nucleophilic functional groups, including lactams.[9][12] It is a white solid that is easier to handle than volatile reagents, but it is highly sensitive to moisture and should be stored at low temperatures (-20°C) and handled in a dry atmosphere.[6][9] Due to its high reactivity, it is particularly useful when other methylating agents fail or when milder conditions are desired for sensitive substrates.

Q5: Can you provide more details on using Methyl Trifluoroacetate (MTFA) for methylation?

A5: Methyl trifluoroacetate (MTFA) has been developed as a reagent for the methylation of N-H, O-H, and S-H functionalities under mild conditions.[13] It offers good functional group tolerance. For the N-methylation of secondary amides, the reaction typically involves using MTFA in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as DMF at room temperature.[8] This method can be advantageous for complex molecules where harsh conditions must be avoided.

Comparison of Alternative Methylation Reagents

The table below summarizes the key features of various alternative reagents for the N-methylation of 1-azacyclododecan-2-one.

Reagent NameTypical BaseTypical SolventTemperatureReported YieldsKey Advantages & Considerations
Trimethyloxonium Tetrafluoroborate Often not required; proton sponge can be used as a bufferDichloromethane, NitromethaneRoom TempHighVery powerful methylating agent; highly moisture-sensitive.[6][9]
Dimethyl Carbonate (DMC) K₂CO₃DMSO or neat (DMC as solvent)90 - 200°CGood to High"Green" reagent, low toxicity, inexpensive; requires high temperatures.[2][14]
Methyl Trifluoroacetate (MTFA) t-BuOKDMFRoom Temp - 60°CHighMild conditions, good functional group tolerance.[8][13]
Phenyl Trimethylammonium Iodide KOH, Cs₂CO₃Toluene100 - 120°CUp to 99%Excellent monoselectivity, avoids over-methylation; solid, easy to handle.[3][4]

Experimental Protocols

Below are detailed methodologies for key alternative methylation procedures.

Protocol 1: N-Methylation using Trimethyloxonium Tetrafluoroborate

This protocol is adapted for substrates like lactams based on the high reactivity of Meerwein's salt.

Materials:

  • 1-azacyclododecan-2-one

  • Trimethyloxonium tetrafluoroborate [(CH₃)₃O]⁺[BF₄]⁻

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, oven-dried

Procedure:

  • Under an inert atmosphere, dissolve 1-azacyclododecan-2-one (1 equivalent) in anhydrous DCM in an oven-dried flask.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add Trimethyloxonium tetrafluoroborate (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reagent is a solid and can be weighed quickly in the open atmosphere before being added.[9]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain N-methyl-1-azacyclododecan-2-one.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

This protocol outlines a greener methylation approach using DMC, which acts as both the reagent and solvent.

Materials:

  • 1-azacyclododecan-2-one

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • High-temperature reaction vessel (e.g., sealed tube or autoclave)

Procedure:

  • To a suitable reaction vessel, add 1-azacyclododecan-2-one (1 equivalent) and anhydrous K₂CO₃ (0.5 - 1.5 equivalents).

  • Add a large excess of Dimethyl Carbonate (DMC), which will serve as both the methylating agent and the solvent.[2]

  • Seal the vessel and heat the mixture to 180-200°C with vigorous stirring for 12-24 hours.[2] The reaction needs to be monitored for progress.

  • After cooling to room temperature, carefully unseal the vessel.

  • Filter the mixture to remove the K₂CO₃ catalyst.

  • Remove the excess DMC under reduced pressure (distillation).

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure N-methylated lactam.

Diagrams

ReagentSelection start Start: Need to Methylate 1-Azacyclododecan-2-one safety Are safety and toxicity a primary concern? start->safety reactivity Is high reactivity/ short reaction time needed? safety->reactivity No dmc Use Dimethyl Carbonate (DMC) (High temp, catalyst required) safety->dmc Yes selectivity Is monoselectivity critical (avoid over-methylation)? reactivity->selectivity No meerwein Use Trimethyloxonium Tetrafluoroborate reactivity->meerwein Yes mild Are mild conditions (room temp) required? selectivity->mild No quat Use Quaternary Ammonium Salt (e.g., PhMe3NI) selectivity->quat Yes mtfa Use Methyl Trifluoroacetate (MTFA) (Base required) mild->mtfa Yes traditional Consider traditional reagents (e.g., MeI, (Me)2SO4) with caution mild->traditional No

Caption: Workflow for selecting an alternative methylation reagent.

Caption: General scheme for N-methylation of 1-azacyclododecan-2-one.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Methyl-1-azacyclododecan-2-one and Laurolactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 1-methyl-1-azacyclododecan-2-one and its non-methylated counterpart, 1-azacyclododecan-2-one, commonly known as laurolactam. While direct quantitative comparisons of reaction kinetics for these specific compounds are not extensively available in published literature, this document synthesizes established principles of lactam chemistry to infer their relative reactivity. The information presented is intended to guide researchers in experimental design and application development.

Introduction to the Analogs

Laurolactam is a macrocyclic lactam that serves as the monomer for the engineering plastic Nylon-12 through ring-opening polymerization. Its N-methylated analog, 1-methyl-1-azacyclododecan-2-one, is a structurally similar compound where the amide proton is replaced by a methyl group. This substitution significantly alters the electronic and steric properties of the molecule, thereby influencing its reactivity in key chemical transformations such as hydrolysis and polymerization.

Reactivity Comparison: Theoretical Framework and Inferred Behavior

The primary differences in reactivity between laurolactam and its N-methylated derivative stem from the presence versus the absence of the N-H proton.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a principal reaction for laurolactam. This process is typically initiated by a strong base that deprotonates the amide nitrogen, forming a highly nucleophilic lactam anion. This anion then attacks another monomer molecule, propagating the polymerization chain.

In the case of 1-methyl-1-azacyclododecan-2-one , the absence of an acidic amide proton means that the formation of a lactam anion is not possible. This fundamentally inhibits the classical anionic polymerization pathway that is so efficient for laurolactam. While alternative polymerization mechanisms might be envisioned, they would likely require different catalytic systems and proceed at significantly lower rates. It is a general principle that N-substituted lactams exhibit lower reactivity in anionic polymerization.

Hydrolysis

Hydrolysis of the amide bond is another key reaction for lactams, leading to the corresponding amino acid. This reaction can be catalyzed by either acid or base.

  • Alkaline Hydrolysis: Under basic conditions, the reaction typically proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon. While N-substitution can introduce steric hindrance, the large ring size of laurolactam and its N-methylated analog may mitigate this effect to some extent. However, the electron-donating nature of the methyl group in 1-methyl-1-azacyclododecan-2-one could slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower rate of hydrolysis compared to laurolactam.

  • Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of the N-methyl group is not expected to drastically alter this mechanism, though subtle electronic effects may play a role.

Summary of Expected Reactivity Differences

Reaction Type1-Azacyclododecan-2-one (Laurolactam)1-Methyl-1-azacyclododecan-2-oneRationale for Difference
Anionic Polymerization High reactivitySignificantly lower to no reactivityInability to form the necessary lactam anion due to the absence of an acidic N-H proton.
Alkaline Hydrolysis SusceptibleLikely less susceptibleThe electron-donating methyl group may slightly reduce the electrophilicity of the carbonyl carbon.
Acid-Catalyzed Hydrolysis SusceptibleSusceptibleThe fundamental mechanism is similar for both compounds, with minor electronic differences expected.

Experimental Protocols

While specific comparative studies are scarce, the following sections outline general experimental protocols for assessing the reactivity of lactams in key reactions. These can be adapted to perform a direct comparative analysis of 1-methyl-1-azacyclododecan-2-one and laurolactam.

Protocol for Anionic Ring-Opening Polymerization

This protocol is primarily applicable to laurolactam.

Materials:

  • Laurolactam

  • Sodium hydride (NaH) or other strong base as initiator

  • N-acetylcaprolactam or other acyllactam as an activator

  • Anhydrous toluene or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A reaction vessel is charged with laurolactam and dried under vacuum at elevated temperature.

  • The vessel is backfilled with an inert gas.

  • Anhydrous solvent is added, and the mixture is heated to the desired reaction temperature (e.g., 150-180 °C).

  • A solution of the initiator (e.g., NaH in mineral oil) is carefully added.

  • The activator (e.g., N-acetylcaprolactam) is then introduced to the reaction mixture.

  • The polymerization is allowed to proceed for a specified time, with samples taken periodically to monitor conversion and molecular weight by techniques such as GPC.

  • The polymerization is terminated by the addition of a proton source (e.g., water or methanol).

  • The resulting polymer is isolated by precipitation in a non-solvent, filtered, and dried.

Protocol for Hydrolysis (General)

Materials:

  • Lactam (either 1-methyl-1-azacyclododecan-2-one or laurolactam)

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) of known concentration

  • Suitable co-solvent if needed to ensure solubility (e.g., ethanol)

  • Thermostatted reaction vessel

  • Analytical method for monitoring the reaction (e.g., HPLC, NMR spectroscopy)

Procedure:

  • A solution of the lactam in the aqueous acidic or basic medium is prepared in a thermostatted reaction vessel.

  • The reaction is maintained at a constant temperature.

  • Aliquots are withdrawn at regular time intervals.

  • The reaction in the aliquots is quenched (e.g., by neutralization).

  • The concentration of the remaining lactam or the formed amino acid is determined using a suitable analytical technique.

  • The rate constants can be determined by plotting the concentration data versus time.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps discussed.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Laurolactam Laurolactam Lactam_Anion Lactam Anion Laurolactam->Lactam_Anion Deprotonation Base Base Base->Lactam_Anion Lactam_Anion_Prop Lactam Anion Dimer_Anion Dimer Anion Lactam_Anion_Prop->Dimer_Anion Nucleophilic Attack Monomer Laurolactam Monomer Monomer->Dimer_Anion Polymer_Chain Growing Polymer Chain Dimer_Anion->Polymer_Chain + (n-1) Monomers

Caption: Anionic Ring-Opening Polymerization of Laurolactam.

Hydrolysis_Pathway cluster_alkaline Alkaline Hydrolysis cluster_acidic Acid-Catalyzed Hydrolysis Lactam_A Lactam Tetrahedral_Intermediate_A Tetrahedral Intermediate Lactam_A->Tetrahedral_Intermediate_A OH- OH- OH-->Tetrahedral_Intermediate_A Nucleophilic Attack Amino_Acid_A Amino Acid Tetrahedral_Intermediate_A->Amino_Acid_A Ring Opening Lactam_B Lactam Protonated_Lactam Protonated Lactam Lactam_B->Protonated_Lactam H+ H+ H+->Protonated_Lactam Protonation Tetrahedral_Intermediate_B Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate_B H2O H2O H2O->Tetrahedral_Intermediate_B Nucleophilic Attack Amino_Acid_B Amino Acid Tetrahedral_Intermediate_B->Amino_Acid_B Ring Opening

Caption: General Pathways for Lactam Hydrolysis.

Conclusion

The substitution of the amide proton with a methyl group in 1-methyl-1-azacyclododecan-2-one is predicted to have a profound impact on its reactivity compared to laurolactam. The most significant difference lies in the inability of the N-methylated analog to undergo conventional anionic ring-opening polymerization. For other reactions such as hydrolysis, the differences are expected to be more subtle, governed by steric and electronic effects. Researchers are encouraged to use the provided general protocols to conduct direct comparative studies to obtain quantitative data for their specific applications.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Azacyclododecan-2-one, 1-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 1-Azacyclododecan-2-one, 1-methyl-. To facilitate a thorough understanding of its structural features, we present a comparative analysis with related lactams of varying ring sizes. This guide includes detailed experimental protocols and tabulated spectral data to support researchers in their analytical endeavors.

Introduction

1-Azacyclododecan-2-one, 1-methyl- is a cyclic amide (lactam) with a 12-membered ring. Its structure is confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By comparing its spectral data with those of known lactams, we can confidently assign its chemical structure.

The comparative compounds included in this guide are:

  • 1-Azacyclododecan-2-one: The unmethylated parent compound with an 11-membered ring.

  • Azacyclotridecan-2-one (Laurolactam): A larger, 12-membered ring lactam.

  • N-methyl-ε-caprolactam: A 7-membered ring N-methylated lactam.

  • N-methyl-2-pyrrolidone (NMP): A 5-membered ring N-methylated lactam.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Azacyclododecan-2-one, 1-methyl- and the selected comparative lactams.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
1-Azacyclododecan-2-one, 1-methyl- Predicted: ~1640-1680C=O (Amide I) stretch
1-Azacyclododecan-2-one~3290, ~1650N-H stretch, C=O (Amide I) stretch
Azacyclotridecan-2-one~3290, ~1650N-H stretch, C=O (Amide I) stretch
N-methyl-ε-caprolactam~1630C=O (Amide I) stretch
N-methyl-2-pyrrolidone~1680C=O (Amide I) stretch
¹H NMR Spectroscopy Data
CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Assignment
1-Azacyclododecan-2-one, 1-methyl- Predicted: ~2.9-3.1 (s, 3H), ~3.2-3.4 (t, 2H), ~2.2-2.4 (t, 2H), ~1.2-1.7 (m, 16H)N-CH₃, N-CH₂, C(=O)CH₂, -(CH₂)₈-
1-Azacyclododecan-2-one~6.0-6.5 (br s, 1H), ~3.1-3.3 (m, 2H), ~2.1-2.3 (t, 2H), ~1.2-1.7 (m, 16H)N-H, N-CH₂, C(=O)CH₂, -(CH₂)₈-
Azacyclotridecan-2-one~6.0-6.5 (br s, 1H), ~3.1-3.3 (m, 2H), ~2.1-2.3 (t, 2H), ~1.2-1.7 (m, 18H)N-H, N-CH₂, C(=O)CH₂, -(CH₂)₉-
N-methyl-ε-caprolactam~2.9 (s, 3H), ~3.2 (t, 2H), ~2.4 (t, 2H), ~1.6 (m, 6H)N-CH₃, N-CH₂, C(=O)CH₂, -(CH₂)₃-
N-methyl-2-pyrrolidone~2.8 (s, 3H), ~3.3 (t, 2H), ~2.2 (t, 2H), ~1.9 (m, 2H)N-CH₃, N-CH₂, C(=O)CH₂, -CH₂-
¹³C NMR Spectroscopy Data
CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)Assignment
1-Azacyclododecan-2-one, 1-methyl- Predicted: ~175, ~50, ~35, ~35, ~25-30C=O, N-CH₂, N-CH₃, C(=O)CH₂, -(CH₂)₈-
1-Azacyclododecan-2-one~178, ~40, ~37, ~23-27C=O, N-CH₂, C(=O)CH₂, -(CH₂)₈-
N-methyl-ε-caprolactam~175, ~50, ~37, ~30, ~29, ~23C=O, N-CH₂, N-CH₃, C(=O)CH₂, -(CH₂)₃-
N-methyl-2-pyrrolidone~175, ~49, ~31, ~30, ~18C=O, N-CH₂, N-CH₃, C(=O)CH₂, -CH₂-
Mass Spectrometry Data
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
1-Azacyclododecan-2-one, 1-methyl- 197Predicted: 182 (M-CH₃), 168 (M-C₂H₅), 58 (CH₃N=CH₂)
1-Azacyclododecan-2-one183155, 127, 98, 84, 69, 55, 41
Azacyclotridecan-2-one197168, 140, 112, 98, 84, 69, 55, 41
N-methyl-ε-caprolactam127112 (M-CH₃), 98, 84, 70, 56, 42
N-methyl-2-pyrrolidone9984 (M-CH₃), 70, 56, 42

Experimental Protocols

The following are general protocols for the spectroscopic techniques used in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the amide carbonyl group.

Methodology:

  • Sample Preparation: For a solid sample, a small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane or methanol). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. For a liquid sample, a drop is placed directly between two salt plates.

  • Data Acquisition: The prepared salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. The most prominent peak for lactams is the C=O stretch (Amide I band).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

  • Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Confirmation Sample 1-Azacyclododecan-2-one, 1-methyl- IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Lactam_Comparison_Logic Target 1-Azacyclododecan-2-one, 1-methyl- (Target Compound) Unmethylated 1-Azacyclododecan-2-one (Unmethylated Analog) Target->Unmethylated Effect of N-methylation LargerRing Azacyclotridecan-2-one (Larger Ring) Target->LargerRing Effect of Ring Size SmallerRing1 N-methyl-ε-caprolactam (Smaller Ring) Target->SmallerRing1 Effect of Ring Size SmallerRing2 N-methyl-2-pyrrolidone (Smallest Ring) Target->SmallerRing2 Effect of Ring Size

Caption: Logical relationship for the comparative spectroscopic analysis of lactams with varying structures.

Conclusion

The structural confirmation of 1-Azacyclododecan-2-one, 1-methyl- is achieved through a multi-faceted spectroscopic approach. The characteristic amide I band in the IR spectrum, the specific chemical shifts and integrations in the ¹H and ¹³C NMR spectra, and the molecular ion peak in the mass spectrum all contribute to a definitive structural assignment. Comparison with related lactams of different ring sizes provides further confidence in the spectral interpretations, highlighting the influence of the N-methyl group and ring strain on the spectroscopic properties. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel lactam-containing molecules.

comparative study of different synthetic routes to N-methylated lactams

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Synthetic Routes for N-Methylated Lactams

For Researchers, Scientists, and Drug Development Professionals

N-methylated lactams are pivotal structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a methyl group to the lactam nitrogen can significantly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and binding affinity, a phenomenon sometimes referred to as the "magic methyl effect."[1] Consequently, the efficient and selective synthesis of these compounds is of paramount importance in medicinal chemistry and drug development.

This guide provides a comparative analysis of three primary synthetic strategies for the N-methylation of lactams: classical N-alkylation using methyl iodide, the Eschweiler-Clarke reaction, and a green chemistry approach utilizing dimethyl carbonate (DMC). We present a summary of their performance based on experimental data, detailed protocols, and a logical workflow to aid in method selection.

Comparative Data of N-Methylation Methods

The following table summarizes the key quantitative and qualitative aspects of the selected synthetic routes. Yields and conditions are representative and can vary based on the specific lactam substrate and scale.

Parameter Classical Alkylation (NaH/MeI) Eschweiler-Clarke Reaction Green Methylation (DMC)
Methylating Agent Methyl Iodide (MeI)Formaldehyde (CH₂O)Dimethyl Carbonate (DMC)
Co-reagent/Catalyst Strong Base (e.g., NaH)Formic Acid (HCOOH)Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites[2][3]
Typical Temperature 0 °C to Room Temperature80 - 100 °C[4][5]90 - 160 °C[2][3]
Typical Reaction Time 1 - 6 hours12 - 24 hours[4]8 - 24 hours[3]
Reported Yields 70 - 95%85 - 98%[4]70 - 95%[3][6]
Key Advantages High reactivity, well-establishedHigh yields, avoids O-alkylation, prevents quaternization[1][7]Low toxicity, environmentally benign, high selectivity[2][8]
Key Disadvantages Toxic/carcinogenic reagent (MeI)[8], requires strong base, risk of O-alkylation[9]High temperatures, requires excess reagents, acidic conditions[4]High temperatures, may require catalyst, can be slower[3]
Byproducts Iodide saltsCarbon dioxide (CO₂)[5][7]Methanol, Carbon dioxide (CO₂)[6]
Safety Profile Poor: MeI is toxic and a suspected carcinogen.[8] NaH is highly flammable.Moderate: Formic acid and formaldehyde are corrosive and toxic.Excellent: DMC is non-toxic and biodegradable.[2]

Experimental Protocols

Method 1: Classical N-Alkylation with Methyl Iodide

This method involves the deprotonation of the lactam nitrogen with a strong base, followed by nucleophilic attack on methyl iodide. It is highly effective but requires stringent anhydrous conditions and careful handling of hazardous reagents.

Protocol:

  • A solution of the starting lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution.

  • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation.

  • The reaction is cooled again to 0 °C, and methyl iodide (MeI, 1.5 eq) is added dropwise via syringe.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-methylated lactam.

Method 2: Eschweiler-Clarke Reductive N-Methylation

The Eschweiler-Clarke reaction is a form of reductive amination that methylates the nitrogen using excess formic acid and formaldehyde.[1] A key advantage is that the reaction stops at the tertiary amine (or in this case, the N-methylated lactam) stage, preventing the formation of quaternary ammonium salts.[7]

Protocol: [4]

  • To the secondary amine (lactam, 1.0 eq) in a round-bottom flask, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • The reaction mixture is heated to 80 °C and stirred for 18 hours.

  • After cooling to room temperature, water and 1M HCl are added.

  • The aqueous mixture is extracted with dichloromethane (DCM) to remove any non-basic impurities.

  • The aqueous phase is then basified to pH 11 with a suitable base (e.g., NaOH pellets or solution).

  • The basified solution is extracted three times with DCM.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the N-methylated lactam.[4]

Method 3: Green N-Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally friendly methylating agent, serving as a non-toxic alternative to methyl halides and dimethyl sulfate.[2] These reactions are often catalyzed by a mild base or heterogeneous catalysts like zeolites.[2][6]

Protocol: (Adapted from procedures for N-methylation of heterocycles)[3]

  • In a sealed vessel, the starting lactam (1.0 eq), dimethyl carbonate (DMC, 5.0 eq), and a catalytic amount of a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq) or potassium carbonate (K₂CO₃) are combined.

  • The vessel is sealed, and the mixture is heated to 120-150 °C with vigorous stirring for 8-12 hours. Reaction progress should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent (excess DMC) is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The resulting crude product is purified by column chromatography to yield the pure N-methylated lactam.

Visualizations

Logical Workflow for Method Selection

The choice of an appropriate N-methylation strategy depends on several factors, including the substrate's sensitivity, safety considerations, and environmental impact. The following diagram outlines a decision-making process for selecting a suitable method.

G start Select N-Methylation Route for a Lactam d1 Priority on 'Green Chemistry' and Safety? start->d1 d2 Substrate Sensitive to Strong Base (e.g., NaH)? d1->d2 No   m1 Use Dimethyl Carbonate (DMC) d1->m1  Yes m2 Use Eschweiler-Clarke Reaction d2->m2  Yes m3 Use Classical Alkylation (NaH / MeI) d2->m3 No   a1 Eco-friendly, Low Toxicity Higher Temperatures Needed m1->a1 a2 Avoids O-Alkylation Prevents Quaternization High Yields m2->a2 a3 High Reactivity Hazardous Reagents Anhydrous Conditions m3->a3

Caption: Decision tree for selecting an N-methylation method.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-Azacyclododecan-2-one, 1-methyl-. Due to a lack of established and validated public methods for this specific analyte, this document outlines a strategy for method development and validation, comparing common analytical techniques applicable to similar lactam compounds. The information presented here is intended to guide researchers in establishing a robust analytical method suitable for their specific research or drug development needs.

The analysis of 1-Azacyclododecan-2-one, 1-methyl-, a substituted cyclic amide, is pertinent in various stages of drug development, from synthesis verification to metabolic studies. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide focuses on a comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical. Below is a summary of the potential performance of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of 1-Azacyclododecan-2-one, 1-methyl-. The data presented is typical for the analysis of small organic molecules of similar polarity and molecular weight and should be considered as a starting point for method development.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by precursor and product ion mass-to-charge ratios.
Selectivity High (based on retention time and mass spectrum).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).Very High (based on retention time and specific mass transitions).
Sensitivity (Typical LOQ) ng/mL to pg/mLµg/mL to high ng/mLpg/mL to fg/mL
Linearity (Typical R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 5%< 10%
Accuracy (%Recovery) 85-115%90-110%95-105%
Throughput ModerateHighModerate to High
Cost (Instrument) ModerateLowHigh
Cost (Operational) ModerateLowHigh

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized protocols for each technique that can be adapted for 1-Azacyclododecan-2-one, 1-methyl-.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a known weight of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

    • Derivatization may be required to improve volatility and thermal stability, although the target analyte may be suitable for direct analysis.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation:

    • Dissolve a known weight of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For complex matrices, a solid-phase extraction (SPE) may be necessary.

  • Instrumentation and Conditions:

    • HPLC System: With a quaternary pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, ramping to 80% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength to be determined by UV scan of the analyte (likely in the range of 200-220 nm for a lactam).

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Similar to HPLC-UV, dissolve the sample in the mobile phase.

    • Dilute the sample to fall within the linear range of the instrument.

    • Use of an internal standard is highly recommended for accurate quantification.

  • Instrumentation and Conditions:

    • LC System: Similar to HPLC, but often an ultra-high performance liquid chromatography (UHPLC) system for better resolution and faster analysis.

    • Column: A suitable UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to aid ionization.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Precursor Ion (Q1): The [M+H]⁺ of 1-Azacyclododecan-2-one, 1-methyl-.

      • Product Ions (Q3): Determined by infusion of a standard solution and performing a product ion scan.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following workflow is based on the International Council for Harmonisation (ICH) guidelines.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability doc Documentation & Validation Report stability->doc end Validated Method doc->end

Caption: A typical workflow for analytical method validation.

Signaling Pathway Analysis in Drug Metabolism

The analysis of 1-Azacyclododecan-2-one, 1-methyl- is often crucial in understanding its metabolic fate. The following diagram illustrates a generalized pathway for xenobiotic metabolism, which would be relevant for this compound.

Drug_Metabolism_Pathway compound 1-Azacyclododecan-2-one, 1-methyl- (Parent Drug) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) - Cytochrome P450 compound->phase1 Absorption & Distribution intermediate Intermediate Metabolite(s) phase1->intermediate phase2 Phase II Metabolism (Conjugation) - Glucuronidation - Sulfation intermediate->phase2 excretion Excretion (Urine, Feces) intermediate->excretion phase2->excretion

Caption: Generalized pathway of drug metabolism and excretion.

A Comparative Guide to the Complex Formation of N-Substituted Macrocycles: Evaluating 1-Azacyclododecan-2-one, 1-methyl- and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the complex formation behavior of N-substituted macrocycles, with a primary focus on 1-azacyclododecan-2-one, 1-methyl- (N-methyllaurolactam). However, a comprehensive literature search reveals a significant gap in quantitative experimental data for the complexation of N-methyllaurolactam with metal ions and other guest molecules. In light of this, this document serves a dual purpose: to highlight this knowledge gap and to provide a framework for comparison by presenting available data for other well-studied N-substituted macrocycles. The methodologies and data presented for these alternative macrocycles can serve as a valuable reference for future investigations into the coordination chemistry of N-methyllaurolactam.

The stability and selectivity of metal complexes with macrocyclic ligands are pivotal in various applications, including the development of therapeutic and diagnostic agents. The substitution on the nitrogen atoms of the macrocyclic framework plays a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the thermodynamics and kinetics of complex formation.

Quantitative Data on Complex Formation

While specific data for N-methyllaurolactam is not available, the following tables summarize the stability constants (log K) and thermodynamic parameters for the complexation of various metal ions with other N-substituted macrocycles, such as derivatives of cyclam (1,4,8,11-tetraazacyclotetradecane) and aza-crown ethers. This data, obtained through techniques like potentiometric titration and isothermal titration calorimetry, offers insights into the factors governing complex stability.

Table 1: Stability Constants (log K) of Metal Complexes with N-Substituted Tetraaza Macrocycles

LigandMetal Ionlog KTemperature (°C)Ionic Strength (M)SolventReference
H₂te1P¹Cu²⁺27.34250.1 (KCl)H₂O[1]
H₂te1P¹Zn²⁺21.03250.1 (KCl)H₂O[1]
H₂te1P¹Ni²⁺19.89250.1 (KCl)H₂O[1]
H₂te1P¹Co²⁺17.65250.1 (KCl)H₂O[1]
H₂te1P¹Ca²⁺7.23250.1 (KCl)H₂O[1]
tO2DO2A²⁻ ²Mn²⁺15.19250.15 (NaCl)H₂O
tO2DO2AMPip³Mn²⁺14.88250.15 (NaCl)H₂O

¹ H₂te1P = [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid ² tO2DO2A²⁻ = 1,7-diaza-12-crown-4 functionalized with acetate pendant arms ³ tO2DO2AMPip = 1,7-diaza-12-crown-4 functionalized with piperidineacetamide pendant arms

Table 2: Thermodynamic Parameters for the Complexation of Divalent Metal Ions with Rifampicin (a macrocyclic antibiotic) in 50% (v/v) Methanol-Water [2]

Metal Ion-ΔG (kJ mol⁻¹) at 30°C-ΔH (kJ mol⁻¹)-TΔS (kJ mol⁻¹) at 30°C
Mn²⁺38.8648.269.40
Co²⁺40.7850.119.33
Ni²⁺43.7751.928.15
Cu²⁺52.0360.808.77
Zn²⁺45.5954.679.08
Cd²⁺40.4950.199.70
Hg²⁺37.3146.399.08
Pb²⁺48.7757.258.48

Experimental Protocols

The determination of stability constants and thermodynamic parameters for metal-macrocycle complex formation relies on precise experimental techniques. Below are detailed protocols for three common methods.

Potentiometric Titration

This classical method is used to determine the stability constants of metal complexes by monitoring the change in pH of a solution containing the ligand and metal ion upon titration with a standard solution of a strong base.

Objective: To determine the stoichiometry and stability constants of metal-macrocycle complexes.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Titration vessel

  • Burette

  • Stock solution of the macrocyclic ligand

  • Stock solution of the metal salt (e.g., perchlorate or nitrate)

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Standardized carbonate-free solution of a strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration of the Ligand:

    • Pipette a known volume of the ligand stock solution and the strong acid into the titration vessel.

    • Add a sufficient amount of the inert salt to maintain a constant ionic strength.

    • Dilute the solution to a known volume with deionized water.

    • Immerse the calibrated electrode and a temperature probe into the solution and allow it to equilibrate.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Titration of the Metal-Ligand System:

    • Repeat the above procedure, but also add a known volume of the metal salt stock solution to the titration vessel. The metal-to-ligand ratio is typically 1:1 or 1:2.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software (e.g., SUPERQUAD, HYPERQUAD). The calculations are based on the principles of mass balance and equilibrium.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution Metal Metal Salt Solution Base Standardized Base TitrationVessel Titration Vessel (Ligand + Acid ± Metal) Base->TitrationVessel Titrant Acid Standardized Acid pH_Meter pH Meter TitrationVessel->pH_Meter Measure pH Plot Plot pH vs. Volume pH_Meter->Plot Software Calculation Software (e.g., HYPERQUAD) Plot->Software Constants Stability Constants (log K) Software->Constants

Figure 1. Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Objective: To determine the thermodynamic profile of metal-macrocycle interactions.

Materials:

  • Isothermal titration calorimeter

  • Syringe for titrant

  • Sample cell

  • Degassed buffer solution

  • Concentrated solution of the macrocyclic ligand

  • Concentrated solution of the metal salt

Procedure:

  • Sample Preparation:

    • Prepare solutions of the macrocycle and the metal salt in the same degassed buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the concentration of the sample in the cell.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the syringe.

    • Load the macrocycle solution into the sample cell and the metal salt solution into the syringe (or vice versa).

    • Place the cell and syringe in the calorimeter and allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the titrant into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting the titrant into the buffer solution alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Plot the heat change per injection against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model using the instrument's software to obtain Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis_itc Data Analysis Ligand_ITC Macrocycle Solution (in cell) ITC_Instrument ITC Instrument Ligand_ITC->ITC_Instrument Metal_ITC Metal Salt Solution (in syringe) Titration_ITC Sequential Injections Metal_ITC->Titration_ITC Buffer_ITC Degassed Buffer Heat_Measurement Measure Heat Change ITC_Instrument->Heat_Measurement Titration_ITC->ITC_Instrument Raw_Data Raw Thermogram Heat_Measurement->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Integration Fitting Fit to Binding Model Binding_Isotherm->Fitting Thermo_Params Thermodynamic Parameters (Kₐ, ΔH, n, ΔG, ΔS) Fitting->Thermo_Params NMR_Titration_Workflow cluster_prep_nmr Sample Preparation cluster_measurement_nmr Measurement cluster_analysis_nmr Data Analysis Ligand_NMR Ligand Solution (in deuterated solvent) NMR_Tubes Series of NMR Tubes (varying [Metal]/[Ligand]) Ligand_NMR->NMR_Tubes Metal_NMR Metal Salt Solution Metal_NMR->NMR_Tubes NMR_Spectrometer NMR Spectrometer NMR_Tubes->NMR_Spectrometer Acquire_Spectra Acquire Spectra NMR_Spectrometer->Acquire_Spectra Chemical_Shifts Measure Chemical Shifts (δ) Acquire_Spectra->Chemical_Shifts Plot_NMR Plot Δδ vs. [Metal]/[Ligand] Chemical_Shifts->Plot_NMR Fitting_NMR Fit to Binding Isotherm Plot_NMR->Fitting_NMR Stoich_K Stoichiometry & Stability Constant Fitting_NMR->Stoich_K

References

A Comparative Guide to Computational Modeling of Macrocyclic Lactam Conformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Computational Methods

The choice of computational method can significantly impact the accuracy and efficiency of conformational sampling for macrocycles. Key considerations include the force field, the search algorithm, and the solvent model. Below is a summary of commonly employed methods and their performance based on studies of various macrocycles.[1][2][3][4][5]

Table 1: Performance of Conformational Search Methods for Macrocycles

MethodTypeStrengthsWeaknessesTypical Application
Monte Carlo Multiple Minimum (MCMM) Stochastic SearchGood for broad, diverse conformational sampling.[4][5]Can be computationally intensive for exhaustive searches. May not always identify the global energy minimum with short run times.[3]General-purpose conformational analysis.
Mixed Torsional/Low-Mode (MTLMOD) CombinationEfficiently explores conformational space by combining torsional sampling with low-frequency vibrational modes.[4][5]Performance can be sensitive to parameter settings.Exploring large conformational spaces of flexible molecules.
Molecular Dynamics (MD) based (e.g., MD/LLMOD) SimulationCan simulate the dynamic behavior of the molecule in different environments.[6] Good for identifying low-energy conformers.Requires significant computational resources. Results can be sensitive to simulation time and force field choice.[1]Refining conformational ensembles and studying dynamic processes.
Prime Macrocycle Conformational Sampling (PRIME-MCS) SpecializedOptimized specifically for macrocycles, often providing good performance in identifying unique conformers.[4][5]As a specialized method, its applicability to other molecular classes may be limited.Targeted conformational analysis of macrocyclic drugs.

Table 2: Comparison of Force Fields for Macrocycle Modeling

Force FieldKey FeaturesPerformance Highlights
GAFF2 (General Amber Force Field) A general-purpose force field for organic molecules.Often used as a baseline, but can be outperformed by more modern force fields for macrocycles.[1][2]
OPLS/AA (Optimized Potentials for Liquid Simulations) Well-established force field with good parameterization for many organic molecules.Performance for macrocycles can be variable and may require specific parameter adjustments.[1][2]
OpenFF (Open Force Field) A modern, open-source force field developed using automated parameterization methods.Generally shows good performance in reproducing experimental NMR data for macrocycles.[1][2]
XFF A force field that has shown promising results for macrocyclic compounds.Demonstrates strong performance in generating accurate conformational ensembles when compared to experimental data.[1][2]

Experimental Protocols for Validation

Computational models of macrocycle conformation are most reliable when validated against experimental data. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the average conformation and dynamics of a molecule.

Key Experiments:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE data provides through-space distance restraints between protons that are close to each other (< 5 Å). These experimental restraints can be compared against interatomic distances in the computationally generated conformers.

  • Scalar Coupling Constant (J-coupling) Analysis: J-couplings provide information about dihedral angles, which can be used to validate the torsional parameters in the computational models.

General Protocol for NMR-based Validation:

  • Sample Preparation: Dissolve the macrocyclic lactam in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) at a concentration of 5-10 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher). NOESY mixing times should be optimized to observe key correlations.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Integrate NOE cross-peaks and measure J-coupling constants.

  • Comparison with Computational Models:

    • For each computationally generated conformer, calculate the expected NOE distances and dihedral angles.

    • Compare the ensemble-averaged calculated values with the experimental data. A good model will show a high degree of correlation between the calculated and experimental parameters. The root-mean-square deviation (RMSD) between the back-calculated and experimental values is often used as a metric for agreement.[1][2]

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[7]

General Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the macrocyclic lactam of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.[7]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[7]

  • Comparison with Computational Models:

    • The crystallographic structure provides a precise reference for the conformation in the solid state.

    • The root-mean-square deviation (RMSD) between the heavy atoms of the lowest energy computationally generated conformer and the crystal structure is a common metric for evaluating the performance of the computational method.[8][9] It is important to note that the solid-state conformation may not always be the most relevant conformation in solution.

Visualization of Workflows and Relationships

Computational Conformational Analysis Workflow

Computational Conformational Analysis Workflow start Start with 2D Structure of Macrocyclic Lactam gen3d Generate Initial 3D Structure start->gen3d conf_search Perform Conformational Search (e.g., MCMM, MD, MTLMOD) gen3d->conf_search ensemble Generate Conformational Ensemble conf_search->ensemble force_field Select Force Field (e.g., OpenFF, GAFF2) force_field->conf_search minimize Energy Minimization ensemble->minimize cluster Cluster Conformers by RMSD minimize->cluster analyze Analyze Low-Energy Conformers (Energies, Dihedrals, Distances) cluster->analyze validation Experimental Validation (NMR, X-ray) analyze->validation

Caption: A typical workflow for the computational conformational analysis of a macrocyclic lactam.

Relationship between Computational Methods and Experimental Validation

Interplay of Computational and Experimental Methods cluster_comp Computational Modeling cluster_exp Experimental Validation comp_methods Conformational Search Methods (MCMM, MD, etc.) comp_ensemble Predicted Conformational Ensemble comp_methods->comp_ensemble force_fields Force Fields (OpenFF, GAFF2, etc.) force_fields->comp_ensemble exp_data Experimental Restraints and Structures comp_ensemble->exp_data Comparison & Validation (RMSD) nmr NMR Spectroscopy (NOE, J-couplings) nmr->exp_data xray X-ray Crystallography (Solid-state structure) xray->exp_data exp_data->force_fields Refinement of Parameters

Caption: The synergistic relationship between computational modeling and experimental validation.

References

The Impact of Methylation on Macrocyclic Lactams: A Comparative Review of a Promising Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of macrocyclic lactams through methylation has emerged as a powerful tool to enhance their therapeutic potential. This guide provides a comparative analysis of methylated macrocyclic lactams, focusing on their applications in oncology and their improved pharmacological properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to offer a comprehensive resource for advancing research in this field.

Methylation, the addition of a methyl group, to the backbone of macrocyclic lactams can significantly influence their conformational rigidity, membrane permeability, and ultimately, their biological activity. This targeted chemical alteration has been shown to improve the potency and selectivity of these compounds, making them attractive candidates for drug discovery programs.

Comparative Analysis of Anticancer Activity

The introduction of methyl groups into macrocyclic lactam structures has demonstrated a notable impact on their anticancer efficacy. Below is a summary of the in vitro cytotoxicity of various methylated macrocyclic peptides and lactams against different cancer cell lines.

Compound/AnalogTarget/MechanismCancer Cell LineIC50 (µM)Reference
Non-methylated Cyclic Peptide HSP90 InhibitionBreast Cancer (MCF-7)15.33 ± 0.67
Mono-N-methylated Analog HSP90 InhibitionBreast Cancer (MCF-7)8.73 ± 0.47
Di-N-methylated Analog HSP90 InhibitionBreast Cancer (MCF-7)6.62 ± 0.35
[D-Trp]CJ-15,208 (Macrocyclic Tetrapeptide) c-Myc DegradationProstate CancerNot specified[1]
CJ-15,208 (Macrocyclic Tetrapeptide) c-Myc DegradationProstate CancerNot specified[1]
Cyclo-[m-phthaloyl-bis-(L-Phe-Sar)-L-Lys]-COOH (10b) Not specifiedLiver Cancer (HEPG2)2.97[2]
Doxorubicin (Control) DNA IntercalationLiver Cancer (HEPG2)3.73[2]
Macrocyclic Pyridoheptapeptide (1a) Not specifiedLiver Cancer (HepG2)6.62 ± 0.35
Macrocyclic Pyridoheptapeptide (1b) Not specifiedBreast Cancer (MCF-7)15.33 ± 0.67
Thioether Macrocyclic Peptide TET1 InhibitionNot specified1.1[3]
Macrocyclic Peptide Inhibitor of NNMT NNMT InhibitionNot specified0.229[4]

Key Applications and Mechanisms of Action

Methylated macrocyclic lactams have shown promise in several therapeutic areas, primarily by targeting key proteins involved in cancer progression.

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins.[5][6] Its inhibition leads to the degradation of these client proteins, thereby halting cancer cell growth and survival.[5][7] N-methylation of macrocyclic peptide inhibitors of HSP90 has been shown to enhance their binding affinity and cytotoxic effects.[5]

c-Myc Degradation

The c-Myc oncoprotein is a critical regulator of cell proliferation and is often overexpressed in various cancers.[1][8] Certain macrocyclic tetrapeptides have been found to induce the degradation of c-Myc, presenting a promising strategy for anticancer therapy.[1] The precise mechanism often involves a complex signaling pathway that controls c-Myc's phosphorylation and subsequent ubiquitination.[8][9]

Experimental Protocols

To facilitate the evaluation and comparison of methylated macrocyclic lactams, detailed protocols for key in vitro assays are provided below.

Synthesis of N-methylated Macrocyclic Peptides

A common method for the synthesis of N-methylated cyclic peptides involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution.[10][11][12]

Materials:

  • Fmoc-protected amino acids

  • N-methylated Fmoc-amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cyclization reagents (e.g., PyBOP, DIPEA)

  • Solvents (DMF, DCM, Acetonitrile)

  • HPLC for purification

Procedure:

  • Linear Peptide Synthesis: The linear peptide is assembled on the Rink amide resin using standard Fmoc-SPPS chemistry. For N-methylated residues, the corresponding Fmoc-N-methyl-amino acid is used during the coupling step.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.

  • Cyclization: The crude linear peptide is dissolved in a high-dilution solution of DMF containing a coupling reagent and a base to promote intramolecular cyclization.

  • Purification: The crude cyclic peptide is purified by reverse-phase HPLC to yield the final product.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][3][13][14]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methylated macrocyclic lactams) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

HSP90 Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of HSP90, a key function for its chaperone activity.[4][15][16][17][18]

Materials:

  • Recombinant human HSP90α

  • Assay buffer

  • ATP

  • Malachite green reagent (for phosphate detection) or a fluorescent-based detection kit

  • Test compounds

  • 384-well plate

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, test compound at various concentrations, and HSP90α.

  • Initiate Reaction: Add ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., malachite green) to measure the amount of inorganic phosphate produced.

  • Data Analysis: Determine the inhibitory activity of the compounds by measuring the signal and calculating the IC50 values.

Visualizing the Pathways

To better understand the mechanisms of action of these compounds, the following diagrams illustrate key signaling pathways.

HSP90_Inhibition_Pathway HSP90_Inhibitor Methylated Macrocyclic Lactam HSP90 HSP90 HSP90_Inhibitor->HSP90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Targeted for Degradation Cell_Survival Cancer Cell Survival & Proliferation Client_Proteins->Cell_Survival Degradation Degradation Ubiquitin_Proteasome->Degradation Degradation->Cell_Survival Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Mechanism of action of HSP90 inhibitors.

cMyc_Degradation_Pathway Growth_Factors Growth Factors RAS_MAPK RAS/MAPK Pathway Growth_Factors->RAS_MAPK PI3K_AKT PI3K/Akt Pathway Growth_Factors->PI3K_AKT cMyc c-Myc RAS_MAPK->cMyc Phosphorylates Ser62 GSK3b GSK3β PI3K_AKT->GSK3b Inhibits p_cMyc_S62 p-c-Myc (Ser62) GSK3b->p_cMyc_S62 Phosphorylates Thr58 cMyc->p_cMyc_S62 p_cMyc_T58 p-c-Myc (Thr58) p_cMyc_S62->p_cMyc_T58 Ubiquitination Ubiquitination (SCF-Fbw7) p_cMyc_T58->Ubiquitination PP2A PP2A PP2A->p_cMyc_T58 Dephosphorylates Ser62 Proteasome Proteasomal Degradation Ubiquitination->Proteasome Macrocyclic_Lactam Methylated Macrocyclic Lactam Macrocyclic_Lactam->Ubiquitination Promotes

Caption: Simplified c-Myc degradation pathway.

Experimental_Workflow_Anticancer_Activity Synthesis Synthesis & Purification of Methylated Macrocyclic Lactams Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT_Assay Cell Viability (MTT Assay) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Enzyme Inhibition Assays) IC50->Mechanism_Studies Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Mechanism_Studies->Data_Analysis

Caption: Experimental workflow for evaluating anticancer activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 1-Azacyclododecan-2-one, its 1-methyl derivative, and related lactam compounds. Due to a scarcity of direct cytotoxic data for 1-Azacyclododecan-2-one and its N-methylated form, this comparison draws upon available toxicological data and studies on structurally related lactams to provide a broader context for their potential biological activity.

Executive Summary

Direct experimental data on the cytotoxicity of 1-Azacyclododecan-2-one (also known as lauryl lactam) and 1-methyl-azacyclododecan-2-one is limited in publicly available literature. However, toxicological assessments of 1-Azacyclododecan-2-one suggest low cytotoxic potential. In contrast, studies on other classes of lactam derivatives, such as certain β-lactams and γ-lactams, have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. This guide synthesizes the available information to offer a comparative perspective.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for 1-Azacyclododecan-2-one and provides examples of other lactam compounds for which cytotoxic activity has been reported. This highlights the current knowledge gap regarding the target compounds and the potential for cytotoxic activity within the broader lactam class of molecules.

Compound NameRelated CompoundsCell Line(s)Assay TypeResults (e.g., IC50)Reference(s)
1-Azacyclododecan-2-one-CHO (Chinese Hamster Ovary)HPRT assayNo cytotoxicity observed up to the limit of solubility (80 mg/L).[1]
1-Methyl-azacyclododecan-2-one-Not availableNot availableNo data available in the searched literature.-
Related Lactam Derivatives
3-Amino γ-lactam derivativesUnsaturated γ-lactamsA549, SKOV3CCK-8IC50 values ranging from 2.42 µM to over 50 µM.[2]
N-methylthio β-lactamβ-lactamJurkat T cellsNot specifiedInduces apoptosis and S phase arrest.[3]
Various β-lactam antibioticsβ-lactamsHuman keratinocytesNeutral red uptakeIC50 values varied widely between different compounds.[4]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These assays are frequently used to evaluate the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is a modification of the MTT assay that uses a water-soluble tetrazolium salt. The reduction of WST-1 by viable cells produces a soluble formazan, simplifying the procedure.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • WST-1 Reagent Addition: Add the WST-1 reagent directly to the culture medium in each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 450 nm. No solubilization step is required.

Signaling Pathways

While specific signaling pathways for 1-Azacyclododecan-2-one and its 1-methyl derivative are not documented, some bioactive lactams have been shown to induce apoptosis in cancer cells. A common pathway involved in apoptosis is the intrinsic or mitochondrial pathway, which can be initiated by cellular stress, such as DNA damage.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_dna_damage Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Execution Phase Lactam Compound Lactam Compound DNA_Damage DNA Damage Lactam Compound->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a cytotoxic compound.

Conclusion

The available data suggests that 1-Azacyclododecan-2-one has low cytotoxicity. There is currently no available information on the cytotoxicity of its 1-methyl derivative. In contrast, other classes of lactams, particularly smaller ring structures and those with specific substitutions, have demonstrated significant cytotoxic and antiproliferative activities. Further research, employing standardized cytotoxicity assays such as the MTT and WST-1 methods, is necessary to fully characterize the cytotoxic profile of 1-Azacyclododecan-2-one and its N-methylated analog and to determine if they affect cellular signaling pathways.

References

Safety Operating Guide

Essential Guidance for the Disposal of 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Navigating the complexities of chemical waste disposal is paramount for maintaining a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Azacyclododecan-2-one, 1-methyl- (CAS No. 99089-17-5). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for handling and disposing of research chemicals.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety Considerations

Given the lack of specific hazard data for 1-methyl-1-azacyclododecan-2-one, it is prudent to handle this compound with a high degree of caution. Assume the substance may be hazardous and take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines a general workflow for the disposal of 1-Azacyclododecan-2-one, 1-methyl-.

  • Initial Assessment:

    • Determine the quantity of waste.

    • Identify any contamination of the waste with other chemicals.

  • Waste Segregation:

    • Do not mix 1-methyl-1-azacyclododecan-2-one waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be in good condition with a secure lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • Full Chemical Name: "1-Azacyclododecan-2-one, 1-methyl-"

      • CAS Number: "99089-17-5"

      • Accumulation Start Date

      • Principal Investigator/Laboratory Contact Information

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide them with all necessary information about the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 1-Azacyclododecan-2-one, 1-methyl-.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Storage & Disposal start Start: Unused/Waste Chemical ppe Don Appropriate PPE start->ppe assess Assess Waste (Quantity, Contamination) segregate Segregate Waste assess->segregate ppe->assess containerize Select & Fill Waste Container segregate->containerize label_waste Label Container (Name, CAS#, Date) containerize->label_waste store Store in Satellite Accumulation Area label_waste->store schedule_pickup Schedule EHS Waste Pickup store->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for 1-Azacyclododecan-2-one, 1-methyl-.

Disclaimer: This information is intended for guidance purposes only. The absence of a specific Safety Data Sheet for 1-Azacyclododecan-2-one, 1-methyl- necessitates a cautious approach. Always prioritize the specific disposal procedures and safety protocols established by your institution's Environmental Health and Safety department.

Essential Safety and Operational Guide for 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 1-Azacyclododecan-2-one, 1-methyl-. It is essential to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a thorough risk assessment before commencing any work. The information provided here is based on general laboratory safety principles and data available for the parent compound, 1-Azacyclododecan-2-one.

I. Immediate Safety and Personal Protective Equipment (PPE)

Given the limited specific toxicity data for 1-Azacyclododecan-2-one, 1-methyl-, a cautious approach is warranted. The following PPE is recommended to minimize exposure during handling.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeMinimum RequirementRecommended for Higher Risk Operations*
Eye and Face Safety glasses with side shields.Chemical safety goggles and a face shield.[1][2]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[3]Double-gloving with compatible chemical-resistant gloves.
Body Laboratory coat.Chemical-resistant apron or coveralls over a lab coat.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[4]A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if not handled in a fume hood or if aerosolization is possible.[2]
Foot Closed-toe shoes.Chemical-resistant shoe covers or boots.[5]

*Higher risk operations include handling large quantities, heating the substance, or procedures with a high likelihood of generating dust or aerosols.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with compounds of unknown toxicity. The following workflow outlines the key steps for safe handling.

Operational Workflow for Handling 1-Azacyclododecan-2-one, 1-methyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of 1-Azacyclododecan-2-one, 1-methyl-.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (if available) and conduct a risk assessment for the planned experiment.

    • Put on all required PPE as detailed in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[4]

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste into appropriate, clearly labeled containers.

III. Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated hazardous waste container. Do not mix with general waste.[3]
Solutions of the Compound Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[6][7]

Disposal Protocol:

  • Segregation: Keep waste containing 1-Azacyclododecan-2-one, 1-methyl- separate from other waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and any known hazard information.

  • Storage: Store waste in a designated, well-ventilated, and secure area pending collection.

  • Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.[3][6]

IV. Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an exposure.

Emergency Response Protocol for Exposure cluster_actions Immediate Actions cluster_details Specific Exposure Routes exposure Exposure Occurs action_remove Remove Contaminated Clothing exposure->action_remove action_rinse Rinse Affected Area action_remove->action_rinse action_seek_medical Seek Immediate Medical Attention action_rinse->action_seek_medical detail_skin Skin Contact: Rinse with copious water for 15 mins. action_rinse->detail_skin detail_eye Eye Contact: Rinse with eyewash for 15 mins. action_rinse->detail_eye detail_inhalation Inhalation: Move to fresh air. action_rinse->detail_inhalation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.